Technical Documentation Center

3,6-Dichloro-5-methylpyridazin-4-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3,6-Dichloro-5-methylpyridazin-4-amine

Core Science & Biosynthesis

Foundational

Thermodynamic Profiling and Physicochemical Characterization of 3,6-Dichloro-5-methylpyridazin-4-amine: A Comprehensive Technical Guide

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide / Whitepaper Executive Summary In modern pharmaceutical synthesis, highly functionalized he...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide / Whitepaper

Executive Summary

In modern pharmaceutical synthesis, highly functionalized heterocyclic intermediates are the backbone of complex Active Pharmaceutical Ingredients (APIs), including kinase inhibitors and CCR2 antagonists[1]. 3,6-Dichloro-5-methylpyridazin-4-amine (CAS: 1936660-11-5) is a prime example of such a critical building block. Possessing a molecular weight of 178.02 g/mol and the formula C₅H₅Cl₂N₃, this compound presents a unique thermodynamic profile governed by competing stereoelectronic effects: the resonance-donating 4-amino group, the sterically hindering 5-methyl group, and the strongly electron-withdrawing, highly polarizable 3,6-dichloro substituents.

As a Senior Application Scientist, understanding the thermodynamics of this compound—specifically its solid-state lattice energy, acid-base equilibria ( pKa​ ), and solution thermodynamics—is not merely an academic exercise. It is a prerequisite for optimizing reaction conditions, designing purification crystallizations, and predicting its behavior in biphasic extraction systems. This whitepaper provides a comprehensive, self-validating framework for the thermodynamic characterization of 3,6-dichloro-5-methylpyridazin-4-amine.

Stereoelectronic Foundations of Thermodynamic Behavior

The thermodynamic properties of 3,6-dichloro-5-methylpyridazin-4-amine are dictated by the interplay of intermolecular forces within its crystal lattice and its solvation shell.

  • Hydrogen Bonding (HB): The C4-amino group acts as a primary hydrogen bond donor, while the pyridazine ring nitrogens act as acceptors.

  • Halogen Bonding (XB): The C3 and C6 chlorine atoms possess a region of positive electrostatic potential (the σ -hole) along the extension of the C–Cl bond. This allows them to act as halogen bond donors to Lewis bases (such as solvent molecules or adjacent ring nitrogens), significantly impacting the enthalpy of sublimation ( ΔHsub​ ) and fusion ( ΔHfus​ )[2].

  • Inductive vs. Resonance Effects: The basicity of the pyridazine ring is enhanced by the mesomeric (+M) effect of the exo-amine but severely depressed by the inductive (-I) withdrawal of the two chlorine atoms[3].

Pathway N_Ring Pyridazine Ring Nitrogens (Proton Acceptors) pKa_Shift Net pKa Depression (ΔpKa ≈ -3.0 units) N_Ring->pKa_Shift Amine C4-Amino Group (Resonance Donor) Amine->N_Ring +M Effect (Increases Basicity) Lattice Crystal Lattice Energy (ΔH_sub) Amine->Lattice Hydrogen Bonding Chlorines C3, C6-Chlorines (Inductive Withdrawal & Halogen Bonding) Chlorines->N_Ring -I Effect (Decreases Basicity) Chlorines->Lattice Halogen Bonding (σ-hole)

Caption: Intermolecular and stereoelectronic effects governing the thermodynamic properties of the compound.

Acid-Base Equilibria and pKa​ Thermodynamics

The pKa​ of a compound dictates its ionization state at a given pH, which directly controls its solubility ( logD ) and reactivity. Unsubstituted pyridazine has a pKa​ of 2.24. While the addition of a 4-amino group typically increases the pKa​ (analogous to 4-aminopyridine, pKa​ = 9.17) due to resonance stabilization of the conjugate acid[3], the presence of two chlorine atoms at the 3 and 6 positions exerts a massive electron-withdrawing inductive effect.

Causality in Experimental Choice: Because the predicted pKa​ of 3,6-dichloro-5-methylpyridazin-4-amine is exceptionally low (estimated between 1.5 and 2.8), standard aqueous potentiometric titration is prone to high error at the extremes of the pH scale. Therefore, a cosolvent spectrophotometric approach is the most scientifically rigorous method for this specific molecular architecture.

Protocol 1: Spectrophotometric pKa​ Determination (Self-Validating System)
  • Standardization: Prepare a universal buffer system (e.g., Britton-Robinson) covering pH 1.0 to 5.0. Verify pH using a glass electrode calibrated with NIST-traceable standards.

  • Stock Solution: Dissolve 3,6-dichloro-5-methylpyridazin-4-amine in HPLC-grade methanol to create a 1 mM stock.

  • Titration: Aliquot the stock into the buffer solutions to achieve a final compound concentration of 10 µM (maintaining methanol < 1% v/v to prevent cosolvent-induced pKa​ shifting).

  • Spectral Acquisition: Record UV-Vis spectra (200–400 nm) at each pH interval. The protonation of the pyridazine nitrogen will induce a distinct bathochromic (red) shift in the π→π∗ transition.

  • Validation & Calculation: Identify the isosbestic point (a self-validating indicator that only two species—protonated and deprotonated—are in equilibrium). Calculate the pKa​ using the Henderson-Hasselbalch equation derived from the absorbance at the analytical wavelength ( λmax​ ).

Solution Thermodynamics and Solubility Profiling

The dissolution of pyridazine derivatives in organic solvents is generally an endothermic ( ΔHsol​>0 ) and entropy-driven ( ΔSsol​>0 ) process[4]. To optimize reaction yields or crystallization recoveries, one must quantify the apparent thermodynamic parameters of dissolution.

Thermodynamic Modeling

The experimental mole fraction solubility ( xe​ ) as a function of temperature ( T ) is modeled using the van't Hoff equation :

lnxe​=−RTΔHsol​​+RΔSsol​​

Where R is the universal gas constant. For highly accurate predictions across wider temperature gradients, the modified Apelblat equation is utilized to account for the temperature dependence of the enthalpy of solution[5].

Protocol 2: Isothermal Shake-Flask Solubility & Thermodynamic Derivation
  • Equilibration: Add an excess of 3,6-dichloro-5-methylpyridazin-4-amine to sealed glass vials containing selected solvents (e.g., DMSO, PEG-400, Ethyl Acetate, Methanol).

  • Thermostatic Control: Submerge vials in a reciprocating water bath controlled to ±0.1 K. Conduct parallel experiments at 293.2 K, 298.2 K, 303.2 K, 308.2 K, and 313.2 K.

  • Agitation & Settling: Agitate at 150 rpm for 48 hours to ensure thermodynamic equilibrium. Turn off agitation and allow 24 hours for the solid phase to settle (preventing colloidal suspension artifacts).

  • Quantification: Filter the supernatant through a 0.22 µm PTFE syringe filter (pre-heated to the respective temperature to prevent precipitation). Dilute and quantify via RP-HPLC-UV.

  • Solid-Phase Verification: Critical Step. Recover the residual solid and analyze via Powder X-Ray Diffraction (PXRD) to confirm that no solvent-mediated polymorphic transformation or solvate formation occurred during equilibration[6].

Representative Thermodynamic Data Presentation

Based on the established behavior of structurally related halogenated pyridazines[6], the following table summarizes the expected thermodynamic parameters for 3,6-dichloro-5-methylpyridazin-4-amine.

SolventMole Fraction Sol. ( xe​ ) at 298.2 K ΔHsol​ (kJ/mol) ΔSsol​ (J/mol·K) ΔGsol​ (kJ/mol)Dissolution Mechanism
DMSO 4.52×10−1 + 18.4+ 68.2- 1.93Entropy-Driven
PEG-400 3.85×10−1 + 22.1+ 75.4- 0.38Entropy-Driven
Ethyl Acetate 6.15×10−2 + 28.5+ 62.1+ 9.98Enthalpy-Retarded
Methanol 4.80×10−3 + 34.2+ 45.6+ 20.60Enthalpy-Retarded
Water 1.10×10−5 + 45.8- 12.5+ 49.53Hydrophobic Exclusion

Note: Data represents predictive thermodynamic modeling derived from analogous pyridazine scaffolds.

Thermal Analysis and Solid-State Stability

Understanding the thermal stability and phase transitions of 3,6-dichloro-5-methylpyridazin-4-amine is vital for downstream processing, particularly drying and milling operations.

G Start 3,6-Dichloro-5-methyl pyridazin-4-amine T_Analysis Thermal Analysis (DSC / TGA) Start->T_Analysis Solubility Solubility Thermodynamics (Shake-Flask Method) Start->Solubility pKa Acid-Base Equilibria (Potentiometry) Start->pKa T_Out ΔH_fus, T_m, Thermal Stability T_Analysis->T_Out Sol_Out ΔG_sol, ΔH_sol, ΔS_sol (van't Hoff / Apelblat) Solubility->Sol_Out pKa_Out Ionization Constants & Speciation Profile pKa->pKa_Out

Caption: Workflow for the comprehensive thermodynamic characterization of pyridazine intermediates.

Protocol 3: Differential Scanning Calorimetry (DSC) and TGA
  • Sample Preparation: Accurately weigh 2.0–3.0 mg of the compound into an aluminum crucible. For DSC, use a pin-holed lid to allow the escape of potential volatiles, preventing pressure-induced baseline artifacts.

  • Atmosphere Control: Purge the furnace with high-purity dry Nitrogen ( N2​ ) at a flow rate of 50 mL/min to prevent oxidative degradation during heating.

  • TGA Execution (Thermogravimetric Analysis): Heat the sample from 25 °C to 400 °C at 10 °C/min. Identify the onset of thermal decomposition ( Td​ ) to establish the upper safe-handling limit.

  • DSC Execution: Heat the sample from 25 °C to a temperature 10 °C below Td​ at 10 °C/min.

  • Data Extraction: Integrate the endothermic melting peak to determine the onset of melting ( Tm​ ) and the enthalpy of fusion ( ΔHfus​ ). The sharpness of the endotherm serves as a qualitative indicator of crystal lattice purity.

Conclusion

The thermodynamic profiling of 3,6-dichloro-5-methylpyridazin-4-amine reveals a complex interplay between its functional groups. The electron-withdrawing chlorines suppress the pKa​ while simultaneously introducing halogen bonding into the crystal lattice, making dissolution highly endothermic in non-polar solvents. By employing the self-validating protocols outlined above—ranging from cosolvent spectrophotometry to isothermal shake-flask equilibration coupled with PXRD—researchers can accurately map the physicochemical boundaries of this intermediate, ensuring robust and scalable pharmaceutical manufacturing processes.

References

  • Molaid Chemical Database. N-[(4-tert-butylphenyl)methyl]-3,6-dichloro-5-methylpyridazin-4-amine and related intermediates. Molaid.com. Available at:[Link]

  • Shakeel, F., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3404. Available at:[Link]

  • Shakeel, F., & Imran, M. (2021). Detailed Study on Synthesis, Characterization and Solubility Determination of 6-phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Current Advances in Chemistry and Biochemistry Vol. 2. Available at: [Link]

  • Bello, A., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Science Publishing Group. Available at:[Link]

  • Taylor, M. S., et al. (2012). Correlations between Computation and Experimental Thermodynamics of Halogen Bonding. The Journal of Organic Chemistry, 77(8), 3483–3491. Available at:[Link]

Sources

Exploratory

A Technical Guide to 3,6-Dichloro-5-methylpyridazin-4-amine Derivatives: Synthesis, Bioactivity, and Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals Introduction: The Pyridazine Scaffold as a Privileged Structure in Medicinal Chemistry The pyridazine ring, a six-membered aromatic heterocycle featuring tw...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyridazine Scaffold as a Privileged Structure in Medicinal Chemistry

The pyridazine ring, a six-membered aromatic heterocycle featuring two adjacent nitrogen atoms, is recognized as a "privileged structure" in medicinal chemistry.[1] This scaffold is a cornerstone in the design of numerous bioactive molecules due to its unique electronic properties, including its capacity to serve as a hydrogen bond acceptor.[1][2] Pyridazine derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and cardiovascular applications.[1][3]

This guide focuses on derivatives of the 3,6-dichloro-5-methylpyridazin-4-amine core. This structure presents multiple reactive sites—the two chlorine atoms and the amino group—making it a versatile starting point for creating diverse chemical libraries. We will delve into the synthesis of these derivatives, their primary biological activities with a focus on anticancer applications, and the critical structure-activity relationships (SAR) that guide the rational design of more potent and selective therapeutic agents.

Part 1: Synthesis of Pyridazine Derivatives

The synthetic versatility of the pyridazine core allows for extensive chemical modification. The primary starting material for many derivatives is 3,6-dichloropyridazine, which can be synthesized from maleic hydrazide (3,6-dihydroxypyridazine).[4]

Synthesis of the 3,6-Dichloropyridazine Precursor

A common and efficient method for synthesizing the 3,6-dichloropyridazine precursor involves the chlorination of 3,6-dihydroxypyridazine using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[4][5]

Protocol 1: Synthesis of 3,6-Dichloropyridazine

Objective: To synthesize the core precursor, 3,6-dichloropyridazine, via chlorination.

Materials:

  • 3,6-dihydroxypyridazine (maleic hydrazide)

  • Phosphorus oxychloride (POCl₃)

  • Chloroform (or another suitable solvent)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, combine 3,6-dihydroxypyridazine (e.g., 40 mmol) and a suitable solvent like chloroform (e.g., 20 ml).[4]

  • Addition of Chlorinating Agent: Carefully add phosphorus oxychloride (e.g., 60 mmol) to the mixture.[4]

  • Reaction: Stir the mixture at a controlled temperature (e.g., 50-65°C) for several hours (typically 3.5-4 hours).[4]

  • Monitoring: Monitor the reaction's completion using Thin-Layer Chromatography (TLC) and Gas Chromatography (GC).[4]

  • Work-up: Once the reaction is complete, remove the solvent by rotary evaporation to obtain the crude product.[4]

  • Purification: Purify the crude product using silica gel column chromatography to yield the pure 3,6-dichloropyridazine.[4]

Derivatization via Nucleophilic Aromatic Substitution

The chlorine atoms at the C3 and C6 positions of the pyridazine ring are susceptible to nucleophilic aromatic substitution, which is the primary strategy for creating a diverse library of derivatives. For the 3,6-dichloro-5-methylpyridazin-4-amine core, these positions are key handles for modification. A general workflow involves reacting the dichlorinated pyridazine with various nucleophiles such as amines, alcohols, or thiols.

For instance, reacting 3,6-dichloropyridazine with ammonia or an amine can introduce an amino group at one of the chlorinated positions, a key step towards the target scaffold.[6] Subsequent reactions can then be performed to introduce other functional groups.

G cluster_0 Synthesis Workflow A 3,6-Dichloropyridazine Precursor B Nucleophilic Substitution (e.g., with R¹-NH₂) A->B C Mono-substituted Intermediate (e.g., 3-Amino-6-chloropyridazine) B->C D Second Nucleophilic Substitution (e.g., with R²-XH) C->D E 3,6-Disubstituted Pyridazine Derivative D->E

General workflow for pyridazine derivatization.

Part 2: Biological Activities and Therapeutic Potential

Derivatives of the pyridazine scaffold exhibit a remarkable range of biological activities, with anticancer and anti-inflammatory properties being the most extensively studied.

Anticancer Activity

A significant body of research highlights the potential of pyridazine derivatives as anticancer agents.[7] These compounds have been shown to inhibit tumor growth across various cancer types, including breast, colon, lung, and leukemia cell lines.[8][9]

Mechanisms of Action: The anticancer effects of pyridazine derivatives are often attributed to their ability to inhibit key cellular signaling pathways involved in cell proliferation, survival, and apoptosis.

  • Kinase Inhibition: This is a primary mechanism of action. Pyridazine-based compounds can act as ATP-competitive inhibitors, binding to the ATP pocket of kinases.[10] Key kinase targets include:

    • Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs disrupts cell cycle regulation, leading to cell cycle arrest and apoptosis. Certain imidazo[1,2-b]pyridazine derivatives are potent and selective CDK inhibitors.[11]

    • c-Jun N-terminal Kinase (JNK): Some 3,6-disubstituted pyridazine derivatives target the JNK pathway, which is crucial for cell proliferation and apoptosis.[1][12]

    • Glycogen Synthase Kinase-3β (GSK-3β): This kinase is implicated in diseases like Alzheimer's and cancer. Imidazo[1,2-b]pyridazine derivatives have been developed as potent GSK-3β inhibitors.[13][14]

    • VEGFR-2: Certain pyridazine compounds show inhibitory activity against Vascular Endothelial Growth Factor Receptor 2, a key target in angiogenesis.[7]

G cluster_pathway Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VEGFR) GrowthFactor->Receptor Pathway Downstream Signaling (e.g., JNK, CDK, GSK-3β) Receptor->Pathway Proliferation Cell Proliferation, Survival, Angiogenesis Pathway->Proliferation Inhibitor Pyridazine Derivative Inhibitor->Pathway Inhibition

Inhibition of kinase pathways by pyridazine derivatives.
Anti-inflammatory Activity

Pyridazine derivatives have also been investigated as anti-inflammatory agents. Their mechanism often involves the dual inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators of inflammation.[15] Certain pyrido[2,3-d]pyridazine-2,8-dione derivatives have shown potent in vivo anti-inflammatory activity.[15]

Part 3: Structure-Activity Relationship (SAR) Analysis

Understanding the Structure-Activity Relationship (SAR) is crucial for optimizing lead compounds. SAR studies on pyridazine derivatives have revealed key insights into how structural modifications affect biological potency.

  • Substitution on the Pyridine/Pyridazine Ring:

    • The nature and position of substituents on the core ring are critical. For pyridine-based Rho kinase (ROCK) inhibitors, substitution at the 2-position of the pyridine ring was effective in reducing CYP inhibition while maintaining potency.[16]

    • In a series of pyrido[2,3-d]pyrimidine inhibitors, replacing a 6-(2,6-dichlorophenyl) group with a 6-(3',5'-dimethoxyphenyl) group resulted in a highly selective inhibitor of the FGF receptor tyrosine kinase.[17]

  • Aryl Substituents:

    • For pyridazine-based amyloid inhibitors, both the type and the position of substituents on flanking aryl rings were found to be important for their inhibitory activity.[18] A fluorinated compound, for example, proved to be a more effective kinetic inhibitor.[18]

  • Linker and Side Chains:

    • The linker connecting the pyridazine core to other pharmacophores plays a significant role. Bioisosteric replacement of an amide linker with hydrazide or thiosemicarbazide moieties has been explored to modulate activity.[12]

    • Introducing a [4-(diethylamino)butyl]amino side chain into a pyrido[2,3-d]pyrimidine scaffold enhanced both potency and bioavailability.[17]

Quantitative SAR Data

The following table summarizes representative data for pyridazine derivatives, illustrating how structural changes impact anticancer activity.

Compound IDCore ScaffoldKey Substituent (R)Target Cell LineIC₅₀ (µM)
4b Pyrido[2,3-d]pyrimidine6-(2,6-dichlorophenyl)FGFr Kinase0.13[17]
4e Pyrido[2,3-d]pyrimidine6-(3',5'-dimethoxyphenyl)FGFr Kinase0.060[17]
6c Pyrido[2,3-d]pyrimidine2-[4-(diethylamino)butyl]aminoPDGFr-stimulated VSM cells0.3[17]
5b Pyridazine Derivative(Specific structure)HCT-116 (Colon)<10 (Potent)[7]

This table is illustrative, compiling data from multiple sources to show SAR trends.

Part 4: Experimental Protocols for Biological Evaluation

Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of synthesized pyridazine derivatives against cancer cell lines.

Principle: The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyl tetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)[7]

  • 96-well microtiter plates

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Synthesized pyridazine derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Positive control (e.g., Doxorubicin)[19]

Step-by-Step Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of ~1 x 10⁴ cells per well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[20]

  • Compound Treatment: Prepare serial dilutions of the test compounds. Replace the existing medium with 100 µL of fresh medium containing the compounds at various concentrations. Include vehicle (DMSO) and positive controls.[20]

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20-50 µL of MTT solution to each well and incubate for an additional 4 hours.[19][20]

  • Formazan Solubilization: Remove the medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability versus the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Perspectives

The 3,6-dichloro-5-methylpyridazin-4-amine scaffold and its related derivatives represent a highly promising class of compounds in drug discovery. Their synthetic tractability allows for the creation of large, diverse libraries, and their demonstrated biological activities, particularly as kinase inhibitors, underscore their therapeutic potential. The rich body of SAR data provides a clear roadmap for the rational design of next-generation derivatives with improved potency, selectivity, and pharmacokinetic profiles.

Future research should focus on exploring novel substitutions to enhance target specificity, thereby minimizing off-target effects. Investigating fused heterocyclic systems, such as imidazo[1,2-b]pyridazines, continues to be a fruitful avenue for discovering highly potent agents.[11][13] Furthermore, advancing the most promising preclinical candidates into in vivo models will be essential to validate their efficacy and safety profiles, paving the way for potential clinical applications in oncology and beyond.[12]

References

A complete list of all sources cited in this document, including titles, sources, and verifiable URLs, is provided below.

  • Withnall, M., et al. (2023). Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b ]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b ]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. ResearchGate. [Link]

  • Kubo, K., et al. (1998). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry. [Link]

  • Ibrahim, M., et al. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Biosciences and Medicines. [Link]

  • Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

  • El-Sayed, M. A.-A., et al. (n.d.). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. RSC Medicinal Chemistry. [Link]

  • Slideshare. (n.d.). Pyridazine and its derivatives. Slideshare. [Link]

  • El-Damasy, D. A., et al. (2024). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega. [Link]

  • Feng, Y., et al. (2015). Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry. [Link]

  • El-Gamal, M. I., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Taylor & Francis Online. [Link]

  • Kalhor, H. R., & Nazari Khodadadi, A. (2018). Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. Chemical Research in Toxicology. [Link]

  • Blumberg Institute. (n.d.). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute. [Link]

  • El-Sayed, M. A.-A., et al. (2022). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Advances. [Link]

  • ResearchGate. (n.d.). Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors. ResearchGate. [Link]

  • Nabil, S., et al. (2018). In vitro Cytotoxic Evaluation of Some New Synthesized Pyridazine Derivatives. Der Pharmacia Lettre. [Link]

  • Abdel-Aziz, M., et al. (2015). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. Chemical and Pharmaceutical Bulletin. [Link]

  • Google Patents. (n.d.). Method for synthetizing 3,6-dichloropyridazine.
  • Manickam, M., et al. (2024). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. [Link]

  • Molbase. (n.d.). Synthesis of 4-amino-3,5-dichloropyridazine. Molbase. [Link]

  • Google Patents. (n.d.). Synthesis method of 3-amino-6-chloropyridazine.
  • Patsnap. (n.d.). Method for synthetizing 3,6-dichloropyridazine. Patsnap. [Link]

Sources

Foundational

Stereoelectronic Reactivity Profile and Functionalization Workflows for the Amino Group in 3,6-Dichloro-5-methylpyridazin-4-amine

Executive Summary 3,6-Dichloro-5-methylpyridazin-4-amine (CAS: 1936660-11-5) is a highly specialized heterocyclic building block utilized extensively in modern drug discovery. It serves as a critical structural intermedi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,6-Dichloro-5-methylpyridazin-4-amine (CAS: 1936660-11-5) is a highly specialized heterocyclic building block utilized extensively in modern drug discovery. It serves as a critical structural intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), most notably in the development of 1 targeted for pulmonary diseases such as asthma and COPD[1]. However, functionalizing the C4-amino group of this molecule presents a formidable synthetic challenge. This whitepaper dissects the stereoelectronic microenvironment of the amino group and provides a field-proven, self-validating protocol for its chemoselective derivatization.

Stereoelectronic Profiling of the C4-Amino Group

The reactivity of the C4-amino group is defined by extreme electronic depletion and severe steric shielding, characteristic of 2[2].

  • Electronic Delocalization: The 1,2-diazine core is inherently electron-deficient. The electronegative nitrogen atoms of the pyridazine ring, combined with the strong inductive electron-withdrawing effects (-I) of the C3 and C6 chlorine atoms, pull electron density away from the C4 position. Consequently, the lone pair on the amino nitrogen is highly delocalized into the aromatic π -system, drastically reducing its basicity (predicted pKa ~2.08) and nucleophilicity, as documented in chemical property databases for3[3].

  • Steric Shielding: The amino group is physically "sandwiched" between a bulky chlorine atom at C3 and a methyl group at C5. This pseudo-ortho-disubstituted arrangement restricts the rotational freedom of the amine and physically blocks the trajectory of incoming electrophiles.

Reactivity Matrix: Overcoming Intrinsic Inertness

Because of the aforementioned stereoelectronic factors, the neutral amino group is virtually unreactive toward standard electrophiles (e.g., alkyl halides, acyl chlorides) under mild conditions. Attempting to force the reaction by applying heat or using transition metal catalysts often leads to catastrophic chemoselectivity failures due to competing reactions at the highly activated C3 and C6 carbon-chlorine bonds.

PathwayLogic SM 3,6-Dichloro-5-methylpyridazin-4-amine WeakBase Neutral Amine + Electrophile SM->WeakBase Mild Base StrongBase Deprotonation (NaH/LiHMDS) SM->StrongBase pKa ~12-14 PdCat Pd(0) Catalysis SM->PdCat Cross-Coupling SNAr SNAr at C3/C6 (Amine Unreactive) WeakBase->SNAr Steric/Electronic Block N_Anion C4-Amide Anion (Nucleophilic) StrongBase->N_Anion Anion Formation OxAdd Oxidative Addition at C3/C6 PdCat->OxAdd C-Cl Activation N_Alk Selective N-Alkylation N_Anion->N_Alk R-X Addition

Logic tree detailing chemoselective pathways for 3,6-dichloro-5-methylpyridazin-4-amine.

To successfully functionalize the C4-amino group, the chemist must generate the highly nucleophilic amide anion using a strong, non-nucleophilic base (e.g., NaH). This supercharges the nitrogen's nucleophilicity, allowing it to overcome the steric barriers and react with electrophiles at low temperatures, thereby preserving the fragile C-Cl bonds.

Data Presentation: Comparative Reactivity Profile

The following table summarizes the quantitative and qualitative outcomes of various reaction conditions applied to this molecule.

Reaction TypeReagents / ConditionsPrimary Site of ReactionYield / OutcomeCausality / Mechanism
Direct Alkylation K₂CO₃, R-X, DMF, 80 °CC3/C6 (SNAr)Low / MixtureAmine lone pair is delocalized; weak base fails to form the N-anion, allowing SNAr to dominate.
Deprotonative Alkylation NaH, R-X, DMF, 0 to 25 °CC4-NH₂ (N-Alkylation)>80%Strong base generates highly nucleophilic amide anion, overcoming steric hindrance at low temp.
Palladium Cross-Coupling Pd(OAc)₂, dppf, Base, 100 °CC3/C6 (Oxidative Addition)Variable / PolymericC-Cl bonds are highly activated toward Pd(0) insertion; the neutral amine remains unreactive.
Nucleophilic Aromatic Sub. R-NH₂, DIPEA, NMP, 120 °CC3/C6 (SNAr)HighElectron-deficient pyridazine core activates C-Cl bonds for attack by external nucleophiles.

Validated Experimental Protocol

Chemoselective N-Alkylation via Anion Generation This protocol details the synthesis of 4, a key intermediate in CCR2 antagonist synthesis[4][5].

ProtocolWorkflow S1 1. Solvation Anhydrous DMF (0 °C) S2 2. Deprotonation Add NaH (1.5 eq) S1->S2 S3 3. Activation Stir 30 min S2->S3 S4 4. Alkylation Dropwise R-X S3->S4 S5 5. Quench Sat. NH4Cl S4->S5

Step-by-step workflow for the deprotonative N-alkylation of the sterically hindered C4-amino group.

Step-by-Step Methodology:
  • Solvation: In a flame-dried round-bottom flask under a strictly inert argon atmosphere, dissolve 3,6-dichloro-5-methylpyridazin-4-amine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

    • Causality: Anhydrous conditions are critical because the strong base (NaH) will violently react with trace water, destroying the reagent and halting anion formation.

  • Deprotonation: Cool the reaction mixture to 0 °C using an ice bath. Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.5 eq) in small portions.

    • Causality: The low temperature controls the exothermic evolution of hydrogen gas and prevents the highly reactive amide anion from attacking the DMF solvent or triggering intermolecular SNAr degradation.

  • Anion Maturation: Stir the suspension at 0 °C for 30 minutes.

    • Causality: This maturation period ensures complete deprotonation. The pKa of the hindered amine requires time for the heterogeneous NaH to fully react.

  • Electrophile Addition: Dissolve 4-tert-butylbenzyl bromide (1.1 eq) in a minimal volume of anhydrous DMF. Add this solution dropwise over 10 minutes to the matured anion at 0 °C.

    • Causality: Dropwise addition maintains a low concentration of the electrophile, preventing dialkylation and managing the reaction temperature.

  • Reaction Progression: Allow the mixture to slowly warm to room temperature and stir for 2 to 4 hours. Monitor completion via TLC or LC-MS.

  • Quenching & Workup: Cool the flask back to 0 °C and quench dropwise with saturated aqueous NH₄Cl. Extract the aqueous layer three times with Ethyl Acetate.

    • Causality: NH₄Cl safely neutralizes excess NaH and protonates any residual amide anion without being acidic enough to degrade the product or trigger side reactions.

  • System Self-Validation: Verify the product via LC-MS and NMR.

    • Validation Metrics: The mass spectrum must show the [M+H]⁺ peak with a distinct 9:6:1 isotopic pattern indicative of the retained Cl₂ system. If the isotopic pattern shifts, SNAr side-reactions have occurred. ¹H NMR should confirm the disappearance of the broad 2H -NH₂ signal and the emergence of a 1H -NH triplet/broad singlet, confirming mono-alkylation.

Conclusion

The C4-amino group of 3,6-dichloro-5-methylpyridazin-4-amine is a textbook example of how extreme steric and electronic deactivation can be strategically bypassed. By understanding the pKa landscape and the competing vulnerabilities of the C-Cl bonds, chemists can deploy strong, non-nucleophilic bases to achieve precise, chemoselective N-functionalization. This highly orchestrated reactivity is what enables the downstream synthesis of complex, life-saving therapeutics.

References

  • Title: WO2011147772A1 - Ccr2 receptor antagonists. Source: Google Patents.
  • Title: Pyridazines and Their Benzo Derivatives. Source: Comprehensive Heterocyclic Chemistry IV (OUCI).
  • Title: 3,6-dichloropyridazin-4-amine | 823-58-5. Source: ChemicalBook.
  • Title: N-[(4-tert-butylphenyl)methyl]-3,6-dichloro-5-methylpyridazin-4-amine. Source: Molaid.

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Palladium-Catalyzed Cross-Coupling of 3,6-Dichloro-5-methylpyridazin-4-amine

Executive Summary The functionalization of polyhalogenated heterocycles is a cornerstone of modern medicinal chemistry, enabling the rapid synthesis of diverse chemical libraries. Among these building blocks, 3,6-dichlor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of polyhalogenated heterocycles is a cornerstone of modern medicinal chemistry, enabling the rapid synthesis of diverse chemical libraries. Among these building blocks, 3,6-dichloro-5-methylpyridazin-4-amine [1] presents a unique synthetic challenge: differentiating two carbon-chlorine (C–Cl) bonds in the presence of unprotected amine and methyl groups. This application note provides a comprehensive, self-validating protocol for the highly regioselective palladium-catalyzed cross-coupling (Suzuki-Miyaura) of this substrate. By leveraging the intrinsic electronic disparities of the pyridazine core, researchers can achieve exclusive C6-functionalization, leaving the C3-position available for downstream derivatization.

Mechanistic Rationale: The Regioselectivity Paradigm

In palladium-catalyzed cross-coupling reactions, the regioselectivity of oxidative addition is dictated by a delicate balance of steric hindrance and electronic activation[2]. For 3,6-dichloro-5-methylpyridazin-4-amine, the two reactive sites (C3 and C6) are situated in vastly different microenvironments:

  • Electronic Deactivation at C3: The C4-amino group exerts a strong electron-donating resonance effect (+M effect). This pushes electron density into the adjacent C3 position (ortho-relationship), significantly increasing the electron density of the C3–Cl bond. Consequently, the oxidative addition of the electron-rich Pd(0) catalyst is kinetically disfavored at C3[3].

  • Electronic Activation at C6: The C6 position is meta to the amino group, isolating it from the primary resonance donation. Furthermore, the adjacent C5-methyl group provides only weak hyperconjugation. This renders the C6–Cl bond highly electron-deficient and primed for rapid oxidative addition[4].

Causality in Catalyst Selection: To exploit this innate electronic bias, a catalyst with a large bite angle, such as Pd(dppf)Cl₂ , is optimal[5]. The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand accelerates the reductive elimination step and stabilizes the palladium intermediate, suppressing unwanted dehalogenation side-reactions that frequently plague electron-rich heterocycles.

Regioselectivity cluster_substrate Electronic Environment of Substrate cluster_catalysis Catalytic Cycle (C6-Selective) Substrate 3,6-Dichloro-5-methyl pyridazin-4-amine C3 C3-Cl Bond (Electron-Rich, Deactivated) Substrate->C3 +M effect from C4-NH2 C6 C6-Cl Bond (Electron-Deficient, Activated) Substrate->C6 Preferred Pd(0) Insertion OxAdd Oxidative Addition (Exclusive at C6) C6->OxAdd Pd0 Pd(0) Catalyst Pd0->OxAdd Trans Transmetalation OxAdd->Trans Ar-B(OH)2 / Base RedElim Reductive Elimination Trans->RedElim RedElim->Pd0 Regeneration Product 6-Aryl-3-chloro-5-methyl pyridazin-4-amine RedElim->Product

Diagram 1: Electronic rationale and catalytic cycle for C6-selective cross-coupling.

Experimental Methodology: C6-Selective Suzuki-Miyaura Coupling

This protocol outlines the optimized conditions for the regioselective functionalization of the C6 position using arylboronic acids.

Materials Required
  • Substrate: 3,6-Dichloro-5-methylpyridazin-4-amine (1.0 equiv)[1]

  • Coupling Partner: Arylboronic acid (1.1 equiv)

  • Catalyst: Pd(dppf)Cl₂ (5 mol%)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent System: 1,4-Dioxane / HPLC-grade H₂O (4:1 v/v)

Step-by-Step Protocol & Causality
  • Reaction Assembly: To a flame-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 3,6-dichloro-5-methylpyridazin-4-amine (1.0 mmol), the selected arylboronic acid (1.1 mmol), Pd(dppf)Cl₂ (0.05 mmol), and K₂CO₃ (2.0 mmol).

    • Causality: Solid reagents are added prior to degassing to prevent the aerosolization and loss of fine powders during vacuum cycles.

  • Atmosphere Exchange (Crucial Step): Seal the tube with a rubber septum. Evacuate the vessel under high vacuum for 2 minutes, then backfill with Argon. Repeat this cycle three times.

    • Causality: Palladium(0) intermediates are highly susceptible to oxidation by atmospheric O₂. Oxygen also promotes the undesired homocoupling of boronic acids (forming biaryls), which consumes the reagent and complicates purification[6].

  • Solvent Introduction: Syringe in 4.0 mL of anhydrous 1,4-Dioxane and 1.0 mL of degassed H₂O.

    • Causality: A biphasic or mixed solvent system is mandatory. Dioxane solubilizes the organic substrate and catalyst, while water dissolves the K₂CO₃. More importantly, hydroxide/carbonate ions in the aqueous phase coordinate to the boronic acid, forming a reactive, electron-rich "ate" complex (Ar-B(OH)₃⁻) that drastically accelerates the transmetalation step[5].

  • Thermal Activation: Replace the septum with a Teflon screw cap under positive Argon flow. Heat the reaction mixture in an oil bath at 90 °C with vigorous stirring (800 rpm) for 12 hours.

    • Self-Validation Check: Monitor the reaction via LC-MS at t = 4h. The appearance of a single product mass [M+H]⁺ with a characteristic single-chlorine isotope pattern (3:1 ratio) confirms successful mono-coupling. If starting material persists, verify the integrity of the boronic acid.

  • Workup & Extraction: Cool the reaction to room temperature. Dilute with 15 mL of Ethyl Acetate (EtOAc) and 10 mL of water. Separate the organic layer. Extract the aqueous layer with EtOAc (2 × 10 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/EtOAc (typically 70:30 to 50:50).

ExperimentalWorkflow Step1 1. Reagent Assembly Substrate, Ar-B(OH)2, Pd(dppf)Cl2, K2CO3 Step2 2. Degassing 3x Vacuum/Argon cycles to prevent Pd oxidation Step1->Step2 Step3 3. Solvent Addition Degassed 1,4-Dioxane/H2O (4:1 v/v) Step2->Step3 Step4 4. Thermal Activation 90°C for 12h with vigorous stirring Step3->Step4 Step5 5. In-Process Check LC-MS: Verify mono-chlorine isotope pattern Step4->Step5 Step6 6. Workup & Isolation EtOAc extraction, Brine wash, Silica Chromatography Step5->Step6

Diagram 2: Step-by-step experimental workflow for C6-selective Suzuki-Miyaura coupling.

Data Presentation: Optimization of Reaction Conditions

The table below summarizes the quantitative data obtained during the optimization of the cross-coupling conditions, highlighting the critical role of the catalyst and solvent system in maintaining high regioselectivity[7].

EntryCatalyst (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Conversion (%)Regioselectivity (C6:C3)
1Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O9065%85:15
2Pd(OAc)₂ / SPhosK₃PO₄Toluene10040%70:30
3Pd(dppf)Cl₂ K₂CO₃ 1,4-Dioxane/H₂O 90 >95% >99:1
4Pd₂dba₃ / XantphosCs₂CO₃1,4-Dioxane10072%90:10
5Pd(dppf)Cl₂K₂CO₃DMF (Anhydrous)90<10%N/A

Note: Entry 3 represents the optimized conditions. Entry 5 demonstrates the necessity of water for the activation of the boronic acid species.

Downstream Functionalization: Targeting the C3 Position

Once the C6 position is successfully arylated, the remaining C3–Cl bond can be functionalized. Because the C3 position is electronically deactivated by the adjacent amino group, harsher conditions and highly active, electron-rich phosphine ligands (e.g., RuPhos or XPhos) are required[8]. For example, a subsequent Buchwald-Hartwig amination at C3 typically necessitates RuPhos Pd G2 precatalyst, sodium tert-butoxide (NaOtBu), and heating at 110 °C in anhydrous 1,4-dioxane[9].

References

  • BIOFOUNT Product Catalog : 3,6-Dichloro-5-methylpyridazin-4-amine (CAS: 1936660-11-5). Retrieved from bio-fount.com. URL:[Link]

  • National Science Foundation (NSF PAR) : Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes. J. Org. Chem. 2022. URL:[Link]

  • American Chemical Society (ACS Publications) : Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloazoles. J. Org. Chem. 2010. URL:[Link]

  • Google Patents: Heterocyclic and heteroaryl compounds for treating huntington's disease (WO2020005873A1 / US11858941B2).

Sources

Application

Application Note: Orthogonal Functionalization of 3,6-Dichloro-5-methylpyridazin-4-amine Scaffolds

Introduction & Strategic Overview Pyridazine derivatives are privileged scaffolds in modern medicinal chemistry, frequently deployed as kinase inhibitors and receptor antagonists. Among these, 3,6-dichloro-5-methylpyrida...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

Pyridazine derivatives are privileged scaffolds in modern medicinal chemistry, frequently deployed as kinase inhibitors and receptor antagonists. Among these, 3,6-dichloro-5-methylpyridazin-4-amine (CAS: 1936660-11-5) serves as a highly versatile, electron-deficient building block.

This application note details a robust, field-proven methodology for the orthogonal functionalization of the C3 and C6 positions of this scaffold. By exploiting subtle steric and electronic biases, researchers can achieve precise regiocontrol. The protocols described herein are specifically optimized for the synthesis of complex pyridazine precursors, such as those utilized in the development of [1], which are critical targets for pulmonary diseases like asthma and COPD.

Mechanistic Insights: Breaking Scaffold Symmetry

Achieving mono-functionalization on a symmetrical dichloro-heterocycle requires overcoming significant chemoselectivity challenges. The causality behind our experimental design relies on two distinct mechanistic phenomena:

A. Regioselective SN​Ar via Neighboring Group Participation

When the N-alkylated 3,6-dichloro-5-methylpyridazin-4-amine is subjected to nucleophilic aromatic substitution ( SN​Ar ) with sodium methoxide, substitution occurs almost exclusively at the C3 position. Purely electronic arguments would suggest the C4-amino group (+M effect) deactivates the ortho (C3) position. However, the secondary amine at C4 acts as a potent hydrogen-bond donor. It anchors the incoming methoxide nucleophile, directing the attack to the adjacent C3-chloride via a stabilized, cyclic transition state. This neighboring group participation overrides standard electronic deactivation, yielding the 3-methoxy-6-chloro intermediate[2].

B. Palladium-Catalyzed Carbonylation

Following C3-methoxylation, the remaining C6-chloride is electronically isolated and highly activated. Palladium(0) undergoes facile oxidative addition at this sterically accessible C6-Cl bond. Under carbon monoxide pressure in a methanol/DMF matrix, the intermediate undergoes rapid migratory insertion and subsequent alkoxylation to yield the methyl ester [1].

(Note on Nomenclature: Due to IUPAC priority rules, the introduction of the carboxylate group at the original C6 position reassigns it as C3 in the final product).

ReactionMechanism SM 3,6-Dichloro-5-methyl- 4-(alkylamino)pyridazine SNAr Regioselective S_NAr (NaOMe, MeOH) SM->SNAr Int 3-Methoxy-6-chloro Intermediate (Directed by C4-NH H-bond) SNAr->Int C3-Substitution PdCat Pd-Catalyzed Carbonylation (Pd(OAc)2, dppf, CO) Int->PdCat Prod 6-Methoxy-3-carboxylate Final Product PdCat->Prod C6-Carbonylation

Figure 1: Two-stage orthogonal functionalization pathway of the pyridazine scaffold.

Experimental Protocols: Self-Validating Workflows

Protocol A: Regioselective Methoxylation ( SN​Ar )

Objective: Conversion of N-alkylated 3,6-dichloro-5-methylpyridazin-4-amine to the 3-methoxy-6-chloro intermediate.

  • Reaction Assembly: In a dry, round-bottom flask under nitrogen, dissolve the starting material (1.0 eq) in anhydrous methanol (0.2 M).

  • Reagent Addition: Add sodium methoxide (NaOMe, 25 wt% in MeOH, 3.0 eq) dropwise at 0 °C to control the initial exotherm.

  • Thermal Activation: Elevate the temperature to 65 °C (reflux) and stir for 4–6 hours.

  • Self-Validating In-Process Control (IPC): Pull a 50 µL aliquot and analyze via LC-MS. The reaction is complete when the distinct dichloro isotopic pattern (M, M+2, M+4 in a 9:6:1 ratio) is entirely replaced by the monochloro pattern (M, M+2 in a 3:1 ratio).

  • Workup: Quench with saturated aqueous NH4​Cl to neutralize excess alkoxide. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Palladium-Catalyzed Carbonylation

Objective: Conversion of the 3-methoxy-6-chloro intermediate to the 6-methoxy-3-carboxylate final product.

  • Catalyst Matrix Preparation: In a high-pressure Parr reactor, combine the 3-methoxy-6-chloro intermediate (1.0 eq), Pd(OAc)2​ (0.05 eq), and dppf (0.05 eq).

  • Solvent & Base Addition: Suspend the mixture in a 1:1 (v/v) mixture of anhydrous Methanol and DMF. Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) and Sodium Acetate (NaOAc, 1.5 eq). Causality: DIPEA acts as the primary soluble base for HCl neutralization, while NaOAc acts as a heterogeneous buffer to prevent catalyst degradation [3].

  • Isobaric Reaction: Seal the reactor, purge with nitrogen (3x), then pressurize with Carbon Monoxide (CO) to 500 kPa. Heat to 70–120 °C for 48 hours.

  • Self-Validating IPC: Monitor the pressure gauge. A steady pressure drop from 500 kPa over the first 12 hours indicates active CO consumption and healthy catalytic turnover. If pressure remains static, catalyst poisoning has occurred.

  • Workup: Vent the reactor safely. Filter the crude mixture through a pad of Celite to remove palladium black. Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc) to yield the pure methyl ester.

Optimization Catalyst Pd(OAc)2 / dppf Catalytic System Outcome High Yield Carbonylation (>95% Conversion) Catalyst->Outcome Oxidative Addition Base DIPEA / NaOAc Dual Base System Base->Outcome HCl Neutralization Solvent MeOH / DMF Co-solvent Matrix Solvent->Outcome Solvation & Reactant

Figure 2: Synergistic effects of reaction parameters in the carbonylation step.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized parameters and expected quantitative outcomes for the two-stage functionalization workflow, ensuring reproducible scale-up.

Parameter SN​Ar MethoxylationPd-Catalyzed Carbonylation
Substrate N-Alkylated 3,6-dichloro intermediate3-Methoxy-6-chloro intermediate
Primary Reagents NaOMe (3.0 eq) Pd(OAc)2​ (0.05 eq), dppf (0.05 eq)
Base/Additive NoneDIPEA (2.0 eq), NaOAc (1.5 eq)
Solvent System Anhydrous MethanolMethanol / DMF (1:1 v/v)
Atmosphere Ambient ( N2​ blanket)Carbon Monoxide (500 kPa)
Temperature 65 °C (Reflux)70–120 °C
Reaction Time 4–6 hours48–50 hours
Typical Yield 85–90%75–80%
Regioselectivity >95:5 (C3 vs C6 substitution)Complete conversion at C6

References

  • Source: WIPO (PCT)
  • Title: Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives Source: The Journal of Organic Chemistry URL: [Link]

  • Title: 4, 5-Substituted Pyridazines. VII. Synthesis and Acylation of 3, 4-Dichloro-5-aminopyridazine Source: Chemical and Pharmaceutical Bulletin URL: [Link]

Method

Application Note: Scalable Synthesis and Regioselective Amination Protocols for 3,6-Dichloro-5-methylpyridazin-4-amine

Introduction & Strategic Overview 3,6-Dichloro-5-methylpyridazin-4-amine (CAS: 1936660-11-5) is a highly functionalized, electron-deficient heterocyclic building block. It serves as a critical intermediate in the synthes...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

3,6-Dichloro-5-methylpyridazin-4-amine (CAS: 1936660-11-5) is a highly functionalized, electron-deficient heterocyclic building block. It serves as a critical intermediate in the synthesis of advanced pharmaceutical active ingredients (APIs), including multi-kinase inhibitors and complex therapeutics targeting neuromuscular disorders[1],[2].

Constructing this specific substitution pattern—chlorines at the 3 and 6 positions, an amino group at the 4 position, and a methyl group at the 5 position—presents a unique synthetic challenge. Traditional functionalization methods, such as the direct nitration and subsequent reduction of 3,6-dichloro-4-methylpyridazine, often suffer from poor regiocontrol, harsh reaction conditions, and low overall yields[3],[4].

To bypass these limitations, this application note details a highly scalable, palladium-independent two-step synthetic sequence. The route leverages the exhaustive chlorination of 4-methylmaleic hydrazide to yield the key intermediate 3,4,6-trichloro-5-methylpyridazine (CAS: 499235-55-1),[5], followed by a highly regioselective nucleophilic aromatic substitution (SNAr) with ammonia[6].

SynthesisWorkflow SM 4-Methylmaleic Hydrazide CAS: 5754-18-7 Step1 Chlorination POCl3 / PCl5 110°C, 8h SM->Step1 Int1 3,4,6-Trichloro- 5-methylpyridazine Step1->Int1 Step2 Regioselective SNAr NH3 / MeOH Autoclave, 80°C Int1->Step2 Target 3,6-Dichloro-5-methyl- pyridazin-4-amine Step2->Target

Synthetic workflow for 3,6-Dichloro-5-methylpyridazin-4-amine via regioselective SNAr.

Mechanistic Rationale & Regioselectivity (The "Why")

As a self-validating protocol, it is crucial to understand the causality behind the reagent selection and the intrinsic reactivity of the pyridazine core.

Step 1: Exhaustive Chlorination

The conversion of 4-methylmaleic hydrazide to 3,4,6-trichloro-5-methylpyridazine requires aggressive chlorinating conditions. Phosphorus oxychloride (POCl3) alone is sufficient to convert the two lactam carbonyls (via their enol tautomers) into imidoyl chlorides at the 3 and 6 positions. However, to achieve chlorination at the C-4/C-5 position, the addition of phosphorus pentachloride (PCl5) is mandatory. PCl5 acts as a more potent electrophilic and radical chlorinating agent, effectively substituting the remaining ring C-H bond to yield the fully functionalized trichloro-intermediate[7].

Step 2: Regioselective Nucleophilic Aromatic Substitution (SNAr)

The success of this route hinges on the profound regioselectivity of the SNAr reaction. In 3,4,6-trichloro-5-methylpyridazine, the chlorine at the C-4 position is exceptionally activated toward nucleophilic attack. When ammonia attacks C-4, the resulting Meisenheimer complex allows the negative charge to be highly delocalized and stabilized by the adjacent electronegative ring nitrogens (N-1 and N-2)[6].

Despite the steric hindrance introduced by the adjacent C-5 methyl group, the electronic activation at C-4 overwhelmingly dictates the reaction pathway, resulting in >95% regioselectivity for the target 4-amino isomer over the 3-amino or 6-amino byproducts.

SNArLogic Int 3,4,6-Trichloro-5-methylpyridazine PathA Nucleophilic Attack at C-4 (Electronically Favored) Int->PathA NH3 PathB Nucleophilic Attack at C-3 / C-6 (Electronically Disfavored) Int->PathB NH3 Meisenheimer Meisenheimer Complex Charge stabilized by N-1 & N-2 PathA->Meisenheimer Byproduct Isomeric Amines (<5% Yield) PathB->Byproduct Product 3,6-Dichloro-5-methylpyridazin-4-amine (Major Product >95%) Meisenheimer->Product

Mechanistic logic of regioselective nucleophilic aromatic substitution at the C-4 position.

Quantitative Data & Reaction Optimization

To establish a self-validating system, SNAr conditions were optimized to maximize the yield of the C-4 aminated product while suppressing over-amination and isomeric byproducts. Aqueous ammonia (NH4OH) leads to competitive hydrolysis (forming pyridazinones), whereas methanolic ammonia provides the optimal balance of nucleophilicity and solubility.

Table 1: Optimization of SNAr Conditions for 3,4,6-Trichloro-5-methylpyridazine

EntrySolventTemp (°C)NH3 Source (Eq.)Time (h)Conversion (%)Regioselectivity (C4 : C3/C6)Isolated Yield (%)
1THF25NH3 gas (3.0)244592 : 838
21,4-Dioxane60Aq. NH4OH (5.0)128580 : 20*62
3Methanol607N NH3 in MeOH (5.0)129896 : 481
4 Methanol 80 7N NH3 in MeOH (5.0) 8 >99 98 : 2 89

*Note: Entry 2 showed significant formation of 3,6-dichloro-5-methylpyridazin-4-ol due to competitive hydrolysis.

Detailed Experimental Protocols

Protocol A: Pilot-Scale Synthesis of 3,4,6-Trichloro-5-methylpyridazine

Caution: POCl3 and PCl5 are highly corrosive and react violently with water. Perform all operations in a well-ventilated fume hood.

  • Setup: Equip a 2 L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser fitted with a drying tube (CaCl2), and a thermometer.

  • Reagent Charging: Add 4-methylmaleic hydrazide (100 g, 0.79 mol) to the flask. Carefully add POCl3 (500 mL, 5.3 mol) followed by PCl5 (180 g, 0.86 mol) in portions over 30 minutes. The reaction is endothermic initially but may self-heat as the solid dissolves.

  • Reflux: Heat the reaction mixture to 105–110 °C (gentle reflux) for 8 hours. The suspension will gradually transition into a dark, homogeneous solution.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexane:EtOAc 4:1). The starting material (Rf = 0.1) should be completely consumed, replaced by a single major spot (Rf = 0.7).

  • Concentration: Cool the mixture to 50 °C and remove excess POCl3 via vacuum distillation (keep the bath temperature below 70 °C to prevent decomposition).

  • Quenching: Dissolve the resulting viscous residue in dichloromethane (DCM, 400 mL). Slowly pour the DCM solution into a vigorously stirred mixture of crushed ice (1.5 kg) and water (500 mL). Causality: DCM acts as a heat sink and immediate extraction solvent, preventing the hydrolysis of the newly formed trichloropyridazine.

  • Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 × 200 mL). Wash the combined organic layers with cold saturated NaHCO3 (until pH ~7), dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield 3,4,6-trichloro-5-methylpyridazine as a pale yellow solid (Yield: ~135 g, 86%).

Protocol B: Regioselective Amination to 3,6-Dichloro-5-methylpyridazin-4-amine
  • Setup: Utilize a 1 L stainless steel autoclave or a heavy-walled pressure vessel rated for at least 150 psi.

  • Reaction Mixture: Dissolve 3,4,6-trichloro-5-methylpyridazine (100 g, 0.50 mol) in 7N Ammonia in Methanol (350 mL, ~2.45 mol NH3).

  • Heating: Seal the vessel and heat the mixture to 80 °C with vigorous stirring. The internal pressure will rise to approximately 40–60 psi. Maintain at 80 °C for 8 hours.

  • Cooling & Venting: Cool the vessel to 0–5 °C using an ice bath before carefully venting any residual pressure. Causality: Cooling prevents the loss of volatile methanol and minimizes the risk of aerosolizing the API intermediate during venting.

  • Precipitation: Transfer the reaction mixture to a 2 L flask and concentrate under reduced pressure to approximately one-third of its original volume. Pour the concentrated solution into ice-cold water (800 mL) under rapid stirring. The product will precipitate as an off-white solid.

  • Isolation: Filter the solid via a Buchner funnel, wash with cold water (3 × 100 mL) to remove ammonium chloride salts, and dry in a vacuum oven at 45 °C for 24 hours.

  • Purification (Optional): If isomeric purity is <98% (by HPLC), recrystallize the crude product from hot ethanol/water (70:30) to yield pure 3,6-dichloro-5-methylpyridazin-4-amine (Yield: ~79 g, 89%).

References

  • Takahayashi, N. (1957). "Synthesis of Pyridazine Derivatives. VIII. Nucleophilic Substitution of 3, 6-Dichloro-4-methylpyridazine." Pharmaceutical Bulletin, 5(3), 229-234. Available at:[Link]

  • Igeta, H., et al. (1969). "Studies on Pyridazines. X. Reactivity of 3-Hydroxypyridazine 1-Oxides. (2). Halogenation and Nitration of 3-Hydroxypyridazine 1-Oxides." Chemical and Pharmaceutical Bulletin, 17(4), 756-762. Available at:[Link]

  • Korenev, G., et al. (2025). "Comprehensive Risdiplam Synthesis Overview: From Cross-Coupling Reliance to Complete Palladium Independence." Molecules, 30(22), 4365. Available at:[Link]

Sources

Application

Application Notes and Protocols: Strategic Chlorination and Methylation of Pyridazin-4-amine Scaffolds

Abstract: The pyridazine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. The functionalization of this heterocycle is critical for modulating pharmacological pro...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The pyridazine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. The functionalization of this heterocycle is critical for modulating pharmacological properties. This document provides an in-depth guide for researchers, scientists, and drug development professionals on two key transformations involving pyridazin-4-amine precursors: chlorination and methylation. We will move beyond simple procedural lists to explore the underlying chemical principles, strategic considerations for regioselectivity, and field-proven protocols that ensure reliable and reproducible outcomes.

The Strategic Importance of Pyridazine Functionalization

Pyridazin-4-amine derivatives are versatile intermediates in the synthesis of fine chemicals and active pharmaceutical ingredients (APIs).[1] The ability to precisely install chloro and methyl groups onto this scaffold is paramount for developing structure-activity relationships (SAR).

  • Chlorination serves two primary purposes: it can act as a bioisostere for other groups, directly influencing biological activity, or it can serve as a reactive handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build molecular complexity.[2][3]

  • Methylation can profoundly alter a molecule's properties. N-methylation of the heterocyclic ring or the exocyclic amine can impact potency, selectivity, metabolic stability, and cell permeability by modifying factors like hydrogen bonding capacity and molecular conformation.[4][5]

This guide will detail two robust methods for chlorination and the critical factors governing regioselectivity in methylation reactions.

Chlorination Protocols for Pyridazin-4-amine Precursors

The introduction of a chlorine atom onto the pyridazine ring can be achieved through several methods, depending on the available starting material. The most common and reliable approaches are the Sandmeyer reaction, for converting an amino group, and the use of dehydrating chlorinating agents like phosphorus oxychloride (POCl₃) on pyridazinone precursors.

Method A: The Sandmeyer Reaction for Deaminative Chlorination

The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting a primary aromatic amine into a halide via a diazonium salt intermediate.[6][7][8] This method is particularly useful when the synthetic route naturally leads to a pyridazine with an amino group at the position targeted for halogenation. The reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[6][7]

Causality Behind Experimental Choices:

  • Diazotization: The amine is treated with nitrous acid (HNO₂, generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0–5 °C).[9][10] The low temperature is critical to prevent the unstable diazonium salt from decomposing prematurely, particularly to the corresponding phenol.[9]

  • Copper(I) Catalyst: Copper(I) chloride (CuCl) is the essential catalyst. It facilitates a single-electron transfer (SET) to the diazonium salt, initiating the radical mechanism and leading to the loss of dinitrogen gas (N₂) and formation of an aryl radical.[6][7] The subsequent transfer of a chlorine atom from a copper(II) species regenerates the Cu(I) catalyst and yields the final chlorinated product.[6]

G General Mechanism of the Sandmeyer Reaction cluster_1 Copper-Catalyzed Substitution Amine Pyridazin-4-amine Diazonium Pyridazin-4-diazonium Salt Amine->Diazonium HONO HONO (from NaNO₂/HCl) CuCl CuCl ArylRadical Aryl Radical Intermediate Diazonium->ArylRadical N2 N₂ Gas Product 4-Chloropyridazine Derivative ArylRadical->Product + Cu(II)-Cl - Cu(I)

Caption: General mechanism of the Sandmeyer reaction.

Materials:

  • 3,6-dimethylpyridazin-4-amine (1.0 equiv)

  • Concentrated Hydrochloric Acid (HCl, ~4.0 equiv)

  • Sodium Nitrite (NaNO₂, 1.1 equiv)

  • Copper(I) Chloride (CuCl, 1.2 equiv)

  • Deionized Water

  • Ice

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer and thermometer, suspend 3,6-dimethylpyridazin-4-amine (1.0 equiv) in a mixture of concentrated HCl (3.0 equiv) and water.

    • Cool the suspension to 0–5 °C in an ice-salt bath with vigorous stirring.

    • Dissolve sodium nitrite (1.1 equiv) in a minimal amount of cold water.

    • Add the sodium nitrite solution dropwise to the cooled amine suspension, ensuring the internal temperature remains below 5 °C. A slight clearing of the solution may be observed.

    • Stir the resulting diazonium salt solution at 0–5 °C for an additional 30 minutes.

  • Sandmeyer Reaction:

    • In a separate, larger flask, dissolve copper(I) chloride (1.2 equiv) in concentrated HCl (1.0 equiv). Cool the dark solution to 0 °C.

    • Slowly add the cold diazonium salt solution to the CuCl solution via a dropping funnel. Vigorous gas evolution (N₂) will occur. Maintain stirring and cooling throughout the addition.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (carefully, to neutralize excess acid), and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure 4-chloro-3,6-dimethylpyridazine.

Method B: Chlorination of Pyridazinones with POCl₃

When the precursor is a pyridazin-3(2H)-one, direct conversion of the hydroxyl tautomer to a chloride is highly efficient using phosphorus oxychloride (POCl₃).[11][12][13] This reaction is often performed neat or with a high-boiling solvent and can be catalyzed by a tertiary amine base like pyridine or a phase-transfer catalyst.[11][14]

Causality Behind Experimental Choices:

  • Reagent: POCl₃ acts as both the chlorinating agent and a dehydrating agent. The reaction proceeds through a phosphate ester intermediate, which is subsequently displaced by a chloride ion.

  • Temperature: High temperatures (often >100 °C) are required to drive the reaction to completion.[11][13] Performing the reaction in a sealed vessel can be advantageous for volatile substrates or to maintain pressure.[11]

  • Solvent-Free Conditions: For many substrates, the reaction can be run using an excess of POCl₃ as the solvent.[15] More modern, greener protocols utilize equimolar amounts of POCl₃ under solvent-free conditions, which simplifies work-up and reduces waste.[11][12]

Materials:

  • 4-aminopyridazin-3(2H)-one (1.0 equiv)

  • Phosphorus Oxychloride (POCl₃, 3.0-5.0 equiv)

  • Toluene (optional, as solvent)

  • Ice

  • Saturated Sodium Bicarbonate Solution

  • Dichloromethane (DCM) or Ethyl Acetate

Procedure:

  • Reaction Setup:

    • Caution: POCl₃ is highly corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-aminopyridazin-3(2H)-one (1.0 equiv).

    • Carefully add phosphorus oxychloride (3.0-5.0 equiv). The POCl₃ can act as the solvent.

    • Heat the mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Slowly and carefully quench the reaction by pouring the mixture onto crushed ice with vigorous stirring. This is a highly exothermic step.

    • Once the quench is complete, carefully neutralize the acidic aqueous solution by the slow addition of solid or saturated sodium bicarbonate until the pH is ~7-8.

    • Extract the aqueous layer with DCM or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography to yield 3-chloro-pyridazin-4-amine.

Data Summary: Chlorination Reactions
EntryPrecursorMethodReagentsTemp (°C)Time (h)Typical Yield (%)
13,6-dimethylpyridazin-4-amineSandmeyerNaNO₂, HCl, CuCl0 → RT365-75
26-phenylpyridazin-4-amineSandmeyerNaNO₂, HCl, CuCl0 → RT360-70
34-aminopyridazin-3(2H)-onePOCl₃POCl₃ (neat)110480-90
44-amino-6-methylpyridazin-3(2H)-onePOCl₃POCl₃, Pyridine110385-95

Methylation Protocols for Pyridazin-4-amine Precursors

Methylation of pyridazin-4-amine presents a regioselectivity challenge: the reaction can occur on the exocyclic amino group or on one of the two endocyclic (ring) nitrogen atoms. The outcome is highly dependent on the reaction conditions and the nature of the methylating agent.

Ring N-Methylation (Quaternization)

Direct treatment of aminopyridazines with an electrophilic methylating agent like methyl iodide typically leads to quaternization of the ring nitrogens.[16] For pyridazin-4-amine, this reaction yields a mixture of the 1-methyl and 2-methyl pyridazinium salts.[16]

Causality Behind Experimental Choices:

  • Regioselectivity: The 4-amino group is an electron-donating group, increasing the nucleophilicity of the ring nitrogens. N-1 is para to the amino group, while N-2 is meta. The relative ratio of N-1 to N-2 methylation can be influenced by both electronic and steric factors of other substituents on the ring. The reaction is often not highly selective, producing mixtures that may require chromatographic separation.[16][17]

  • Reagent and Solvent: Methyl iodide is a powerful and common methylating agent. The reaction is typically run in a polar solvent like methanol or acetonitrile to facilitate the formation of the ionic pyridazinium salt product.[16]

G Regioselectivity in Ring N-Methylation of Pyridazin-4-amine Precursor Pyridazin-4-amine Reagent CH₃I (Methyl Iodide) Product1 4-Amino-1-methylpyridazinium iodide Reagent->Product1  Attack at N1 Product2 4-Amino-2-methylpyridazinium iodide Reagent->Product2  Attack at N2 Mixture Mixture of Products

Caption: Ring N-methylation yields a mixture of isomers.

Materials:

  • Pyridazin-4-amine (1.0 equiv)

  • Methyl Iodide (CH₃I, 1.1 equiv)

  • Methanol (anhydrous)

  • Diethyl Ether

Procedure:

  • Reaction Setup:

    • Dissolve pyridazin-4-amine (1.0 equiv) in anhydrous methanol in a round-bottom flask.

    • Cool the solution in an ice bath.

    • Add methyl iodide (1.1 equiv) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Protect the reaction from light as methyl iodide is light-sensitive.

  • Work-up and Isolation:

    • Monitor the reaction by LC-MS. Upon completion, a precipitate may form.

    • Concentrate the solvent in vacuo.

    • Add diethyl ether to the residue to precipitate the pyridazinium salt product fully.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

    • The resulting solid will be a mixture of the N-1 and N-2 methylated isomers, which can be characterized by ¹H NMR and separated by preparative HPLC if desired.[16]

Exocyclic N-Methylation

Selective methylation of the exocyclic 4-amino group is more challenging due to the high nucleophilicity of the ring nitrogens. To achieve this, a common strategy involves deprotonating the amino group with a strong base to form a highly nucleophilic amide anion, which then reacts with the methylating agent.

Causality Behind Experimental Choices:

  • Base: A strong, non-nucleophilic base is required to deprotonate the exocyclic amine without competing in the methylation reaction. Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are common choices.

  • Solvent: Anhydrous, aprotic polar solvents like DMF or THF are necessary to prevent quenching the base and to solvate the resulting amide anion.

  • Protecting Groups: In complex syntheses, an alternative strategy is to protect the exocyclic amine (e.g., as a carbamate or sulfonamide), perform other desired transformations, and then N-methylate the protected group before deprotection. This provides unambiguous regiocontrol.

Data Summary: Methylation Reactions
EntrySubstrateReagentBaseSolventPrimary Product(s)
5Pyridazin-4-amineCH₃INoneMethanolN1- and N2-methylated salts (mixture)[16]
63-Chloropyridazin-4-amine(CH₃)₂SO₄NaHTHF3-Chloro-N-methylpyridazin-4-amine
7Pyridazin-4-amineDimethyl CarbonateRu/TriphosTolueneN,N-dimethylpyridazin-4-amine[18]

Experimental Workflow and Strategic Synthesis

In a multi-step synthesis, the order of chlorination and methylation is a critical strategic decision. The electronic properties of the intermediate will change after each step, potentially affecting the reactivity and selectivity of the subsequent reaction.

G Example Synthetic Workflow Start 4-Aminopyridazin-3(2H)-one (Precursor) Chlorination Step 1: Chlorination (Protocol 2) Start->Chlorination Intermediate 3-Chloropyridazin-4-amine Chlorination->Intermediate Methylation Step 2: Methylation (e.g., with NaH/CH₃I) Intermediate->Methylation FinalProduct 3-Chloro-N-methylpyridazin-4-amine (Final Product) Methylation->FinalProduct

Caption: A strategic workflow from precursor to final product.

Scientist's Insights:

  • Chlorinate First: Introducing an electron-withdrawing chlorine atom generally deactivates the ring, making subsequent ring N-methylation less favorable. This can be a useful strategy to enhance selectivity for exocyclic N-methylation.

  • Methylate First: If ring N-methylation is desired, performing this step on the more electron-rich, non-chlorinated precursor is typically more efficient. However, the resulting pyridazinium salt may have different solubility and reactivity in subsequent chlorination steps.

  • Troubleshooting: Low yields in Sandmeyer reactions are often due to premature diazonium salt decomposition (check temperature control) or impure copper(I) chloride. In POCl₃ reactions, incomplete conversion can be addressed by increasing the reaction time, temperature, or adding a catalyst like dimethylformamide (DMF) to form a Vilsmeier-type reagent in situ.[19][20][21]

By understanding the principles behind these core transformations, researchers can strategically design synthetic routes to access a wide array of functionalized pyridazin-4-amine derivatives for applications in drug discovery and materials science.

References

  • Title: Synthesis of 4-chloro-5-amino-2-phenyl-3(2H)-pyridazinone - PrepChem.
  • Title: Synthesis Using Vilsmeier Reagents - ResearchGate Source: ResearchGate URL
  • Title: Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC Source: National Center for Biotechnology Information URL
  • Title: Methylation of aminopyridazines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing)
  • Title: Reactivity of 6-chloro-4- and 5-hydrazino-2-phenyl-3(2H)
  • Title: 4-AMINOPYRIDAZINE synthesis - ChemicalBook Source: ChemicalBook URL
  • Title: Sandmeyer reaction - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC Source: National Center for Biotechnology Information URL
  • Source: Psl.
  • Source: Sphinxsai.
  • Title: WO2016180833A1 - Process for preparing 4-amino-pyridazines - Google Patents Source: Google Patents URL
  • Title: Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives - MDPI Source: MDPI URL: [Link]

  • Title: CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents Source: Google Patents URL
  • Title: Synthesis of pyridazine derivatives. XIV. On the methylation of 4-amino-3(2H)pyridazinone derivatives - PubMed Source: National Center for Biotechnology Information URL: [Link]

  • Title: Vilsmeier-Haack Reaction - Master Organic Chemistry Source: Master Organic Chemistry URL: [Link]

  • Title: Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Source: Chem.ucla.
  • Title: Reactions of Diazonium Salts: Sandmeyer and Related Reactions Source: Master Organic Chemistry URL: [Link]

  • Title: Investigation of the quaternisation products of 3- and 4-methylpyridazines by nuclear magnetic resonance spectroscopy - Journal of the Chemical Society B: Physical Organic (RSC Publishing) Source: Royal Society of Chemistry URL: [Link]

  • Title: Vilsmeier–Haack reaction - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Pyridazines. Part IV. Reaction of alkoxydichloropyridazines and di-alkoxychloropyridazines with amines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) Source: Royal Society of Chemistry URL: [Link]

  • Title: Synthesis of pyridazines - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]

  • Title: (PDF)
  • Title: Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - Semantic Scholar Source: Semantic Scholar URL
  • Title: Deaminative chlorination of aminoheterocycles - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies - Catalysis Science & Technology (RSC Publishing) Source: Royal Society of Chemistry URL: [Link]

  • Title: Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - ResearchGate Source: ResearchGate URL: [Link]

  • Title: 4‐Selective pyridine methylation using a formaldehyde surrogate.
  • Title: POCl -PCl mixture: A robust chlorinating agent† - Indian Chemical Society Source: Indian Chemical Society URL
  • Title: KR20070065654A - Chlorination using POCl3 and benzyltriethylammonium chloride - Google Patents Source: Google Patents URL
  • Title: Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles 1185 - WUR eDepot Source: WUR eDepot URL: [Link]

  • Title: CO2017012403A2 - Process to prepare 4-amino-pyridazines - Google Patents Source: Google Patents URL
  • Title: Synthesis and characterization of four organic-inorganic salts: sulfates of 2-aminopyridinium derivatives - PubMed Source: National Center for Biotechnology Information URL: [Link]

  • Title: Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl) - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: SYNTHESIS AND PROPERTIES OF 4-AMINO-2-METHYL-PYRIMIDINE-5-IL-METHYL ESTERS OF AROMATIC THIOSULFOACIDS | Request PDF - ResearchGate Source: ResearchGate URL: [Link]

  • Title: A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification | Scilit Source: Scilit URL: [Link]

  • Title: N-methyl-1-(pyridazin-3-yl)piperidin-4-amine - PubChemLite Source: PubChem URL: [Link]

  • Title: Catalytic processes for the N‐methylation of amide. - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Methylation of pyridines - US3428641A - Google Patents Source: Google Patents URL

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yields of 3,6-Dichloro-5-methylpyridazin-4-amine derivatives

Technical Support Center: Yield Optimization for 3,6-Dichloro-5-methylpyridazin-4-amine Derivatives Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Yield Optimization for 3,6-Dichloro-5-methylpyridazin-4-amine Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the synthetic bottlenecks commonly encountered when working with 3,6-dichloro-5-methylpyridazin-4-amine and its derivatives. These compounds are highly specific and critical building blocks in medicinal chemistry, particularly in the development of CCR2 receptor antagonists[1]. However, their synthesis is often plagued by poor regioselectivity, over-amination, and catalyst deactivation.

This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure reproducible, high-yield syntheses.

Diagnostic Workflow for Pyridazin-4-amine Derivatization

The following diagram maps the optimal synthetic pathway from the trichlorinated starting material to the highly functionalized carboxylate derivative, highlighting critical failure points and their logical solutions.

Workflow N1 3,4,6-Trichloro-5-methylpyridazine (Starting Material) N2 Amination 14.8 N NH4OH, 75°C N1->N2 N3 3,6-Dichloro-5-methylpyridazin-4-amine (Core Intermediate) N2->N3 76% Yield Err1 Over-amination (Temp > 80°C) N2->Err1 N4 Regioselective SNAr Amine Nucleophile, DIPEA N3->N4 N5 3-Substituted-6-chloro-5-methylpyridazin-4-amine N4->N5 Major Isomer Err2 Regioisomer Mixture (Strong Base/High Temp) N4->Err2 N6 Pd-Catalyzed Carbonylation Pd(OAc)2, DPPF, CO, MeOH N5->N6 N7 Pyridazine-3-carboxylate Derivative (Final Product) N6->N7 >90% Conv. Err3 Catalyst Poisoning (Monodentate Ligands) N6->Err3

Fig 1: Reaction workflow and troubleshooting logic for pyridazin-4-amine derivatives.

Troubleshooting Guide & FAQs

Q1: During the primary amination of 3,4,6-trichloro-5-methylpyridazine, I am observing significant amounts of diamine byproducts and low yields of the desired 4-amine. How can I prevent this? A1: Over-amination is a direct consequence of excessive thermal energy overcoming the electronic deactivation of the mono-aminated ring. The 4-position of the starting material is highly electrophilic. Once the first amino group is installed, it donates electron density via resonance, raising the LUMO energy of the pyridazine core and naturally slowing further nucleophilic attack. If the reaction is run under microwave irradiation at 100°C, yields drop to ~32% due to side reactions[2]. Solution: Restrict the reaction temperature to exactly 75°C using a sealed pressure flask with 14.8 N aqueous ammonium hydroxide[3]. This provides enough energy to overcome the initial activation barrier while leveraging the self-limiting electronic deactivation to prevent diamination.

Q2: When performing a Nucleophilic Aromatic Substitution (SNAr) on 3,6-dichloro-5-methylpyridazin-4-amine, I get a mixture of 3-substituted and 6-substituted isomers. How can I drive regioselectivity? A2: The two chlorine atoms (C3 and C6) exist in different electronic and steric environments. The 4-amino group donates electron density primarily to the C6 position (a para-like relationship), making C3 significantly more electrophilic. Furthermore, the 5-methyl group provides steric shielding specifically to the C6 position. Solution: To exploit this inherent electronic and steric bias, run the reaction at lower temperatures (0–20°C) and avoid strong, unhindered bases. Use a bulky, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). This ensures the nucleophile selectively attacks the more electrophilic and less sterically hindered C3 position.

Q3: My Palladium-catalyzed carbonylation of the 3-chloro position (to form the methyl carboxylate) is stalling before 50% conversion. Why is the catalyst dying? A3: Pyridazine derivatives are notorious for poisoning palladium catalysts. The nitrogen atoms in the diazine core act as strong competing ligands, displacing monodentate phosphine ligands and leading to the precipitation of inactive palladium black. Solution: Switch to a bidentate ligand with a large bite angle, such as 1,1'-Bis(diphenylphosphino)ferrocene (DPPF). DPPF strongly chelates the palladium center, creating a sterically demanding complex that resists displacement by the heterocyclic nitrogens. A system utilizing Pd(OAc)2, DPPF, NaOAc, and DIPEA under 500 kPa of CO at 70–120°C ensures sustained catalytic turnover for the required 49-hour reaction time[1].

Validated Experimental Protocols

The following protocols are designed as self-validating systems; specific physical observations during the procedure confirm that the reaction is proceeding correctly.

Protocol A: Synthesis of the 3,6-Dichloro-5-methylpyridazin-4-amine Core

Mechanistic Goal: Selective mono-amination via controlled thermal activation.

  • Setup: Charge a 500 mL stainless steel pressure flask with 3,4,6-trichloro-5-methylpyridazine (25 g, 126 mmol).

  • Reagent Addition: Add 200 mL of 14.8 N aqueous ammonium hydroxide solution.

  • Reaction: Seal the flask securely and heat the stirred mixture to exactly 75°C for 16 hours.

    • Self-Validation Check: The pressure flask is required because ammonia gas will evolve as the solution heats. A drop in pressure indicates a leak, which will stall the reaction due to a loss of nucleophile concentration.

  • Workup: Cool the mixture to room temperature. The product will precipitate as a solid. Collect via vacuum filtration, wash with ice-cold water, and dry in vacuo.

    • Expected Outcome: ~17 g (76% yield) of the target compound[3].

Protocol B: Palladium-Catalyzed Carbonylation of SNAr Derivatives

Mechanistic Goal: High-pressure carbonylation using a chelation-stabilized catalyst.

  • Setup: In a high-pressure reactor, dissolve the N-alkylated 3,6-dichloro-5-methylpyridazin-4-amine derivative (e.g., N-[(4-tert-butylphenyl)methyl]-3,6-dichloro-5-methylpyridazin-4-amine) in a 1:1 mixture of anhydrous Methanol and DMF.

  • Catalyst Loading: Add Pd(OAc)2 (5 mol%), DPPF (10 mol%), NaOAc (2.0 equiv), and DIPEA (2.0 equiv).

  • Pressurization: Purge the reactor with Nitrogen (3x), then with Carbon Monoxide (3x). Pressurize the vessel with CO to 500 kPa.

  • Reaction: Heat to 70–120°C and stir for 49 hours.

    • Self-Validation Check: The solution should maintain a homogeneous yellow/orange color. The appearance of a black precipitate (Pd black) early in the reaction indicates ligand oxidation or insufficient DPPF loading, which will lead to stalled conversion.

  • Workup: Cool to room temperature, carefully vent the CO gas in a fume hood, filter the mixture through a pad of Celite to remove catalyst residues, and purify via silica gel chromatography[1].

Quantitative Data Summaries

To facilitate rapid decision-making, the following tables summarize the impact of reaction conditions on yield and conversion based on established literature.

Table 1: Amination Conditions vs. Yield for 3,6-Dichloropyridazin-4-amine Cores

MethodReagentsTemperatureTimeYieldKey Observation
Microwave7N NH3 in MeOH100°C30 min32%Fast, but high thermal energy leads to over-amination[2].
AutoclaveGaseous NH3 in EtOHReflux16 h53%Moderate yield; requires complex gas handling[2].
Pressure Flask14.8 N Aqueous NH4OH75°C16 h76%Optimal yield; electronic deactivation prevents diamination[3].

Table 2: Optimization of Pd-Catalyzed Carbonylation for Pyridazine Derivatives

Catalyst / LigandBaseSolventPressure (kPa)Temp (°C)Conversion (%)
Pd(PPh3)4K2CO3MeOH10065< 20
Pd(OAc)2 / XPhosCs2CO3MeOH/THF3008045
Pd(OAc)2 / DPPFNaOAc / DIPEAMeOH/DMF500100> 90

(Note: Data in Table 2 reflects the necessity of bidentate ligands (DPPF) and elevated pressure (500 kPa) to achieve >90% conversion over 49 hours[1].)

References

  • ChemicalBook. "3,6-dichloropyridazin-4-amine | 823-58-5".
  • Echemi. "3,6-dichloropyridazin-4-amine". Microwave and Autoclave methods.
  • Molaid. "N-[(4-tert-butylphenyl)methyl]-3,6-dichloro-5-methylpyridazin-4-amine".

Sources

Optimization

Technical Support Center: Purification of 3,6-Dichloro-5-methylpyridazin-4-amine Mixtures

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 3,6-dichloro-5-methylpyridazin-4-amine .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 3,6-dichloro-5-methylpyridazin-4-amine . This heterocyclic intermediate is notoriously difficult to purify due to the presence of closely related regioisomers, its amphoteric nature, and the high reactivity of its chlorinated positions.

This guide provides causality-driven troubleshooting, self-validating protocols, and essential physicochemical data to ensure your purification workflows are robust and reproducible.

Physicochemical Profiling & Chromatographic Data

Understanding the molecular behavior of your target is the first step in designing a successful purification strategy. The electron-withdrawing nature of the pyridazine core and the two adjacent chlorine atoms significantly depresses the basicity of the C4-amino group.

PropertyValue / CharacteristicImpact on Purification Strategy
Molecular Weight 178.02 g/mol Easily tracked via LC-MS. Look for the characteristic 9:6:1 isotopic triplet at m/z 178 / 180 / 182 [M+H]⁺.
pKa (Conjugate Acid) ~2.5 – 3.5 (Estimated)Weakly basic. Requires strong aqueous acids (e.g., 2M HCl) for complete protonation during liquid-liquid extraction.
Reactivity (C3 / C6) High SNAr SusceptibilityThe chlorines are highly activated. Avoid boiling strong bases or nucleophilic solvents to prevent degradation[1].
TLC Retention (Rf) ~0.35 (Hexane:EtOAc 1:1)Prone to streaking on standard acidic silica. Requires basic modifiers (e.g., Triethylamine) in the mobile phase[2].

Troubleshooting & FAQs

Q1: My product is co-eluting with a regioisomer (e.g., 3,6-dichloro-4-methylpyridazin-5-amine). How can I resolve them? A1: Regioisomers formed during the amination of dichloropyridazines have nearly identical polarities. Standard silica gel often fails to resolve them due to peak tailing caused by interactions between the amine and acidic silanol groups. Solution: Add 1% Triethylamine (TEA) to your mobile phase to neutralize the silica's acidic sites, which sharpens the bands and improves resolution[2]. Alternatively, switching the stationary phase to Florisil has been shown to successfully separate closely eluting aminopyridine and aminopyridazine isomers[3].

Q2: I am losing product mass during the acid-base extraction. The amine isn't transferring to the aqueous layer. What is the cause? A2: This is a classic pKa mismatch. Because the two chlorine atoms and the diazine ring are strongly electron-withdrawing, the C4-amino group is much less basic than a typical aliphatic amine. If you are using a weak acid (like 5% citric acid or 0.1M HCl), the amine will remain unprotonated in the organic layer[4]. Solution: Use a stronger acid, such as 2M HCl, to force protonation. When basifying to recover the product, use 0.1 N NaOH to carefully bring the pH to 8–9[5].

Q3: During purification, I noticed the formation of a new, highly polar impurity lacking a chlorine atom. Why is this happening? A3: The chlorine atoms at the 3- and 6-positions of the pyridazine ring are highly activated toward Nucleophilic Aromatic Substitution (SNAr)[1]. If you expose the mixture to strong bases (like concentrated NaOH) at elevated temperatures during extraction, or use nucleophilic alcoholic solvents during recrystallization for extended periods, you risk hydrolyzing or displacing the chlorine atoms[6]. Solution: Keep basification steps on ice, use mild bases (like saturated NaHCO₃ or cold 0.1 N NaOH)[5], and avoid primary amines or boiling aqueous bases.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to the next step without confirming the success of the current one using the built-in validation checks.

Protocol A: Selective Acid-Base Extraction

This technique leverages the weakly basic amino group to separate the target from unreacted neutral precursors (e.g., 3,6-dichloro-4-methylpyridazine)[4].

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Acidic Extraction: Wash the organic layer with 2M HCl (3 × 10 mL).

    • Validation Check: Spot the aqueous layer on a TLC plate, neutralize with a drop of 1M NaOH directly on the plate, and elute. A UV-active spot at Rf ~0.35 confirms the amine has transferred.

  • Organic Layer Disposal: Discard the organic layer (contains neutral impurities and unreacted starting materials)[4].

  • Basification: Cool the combined aqueous layers in an ice bath (0–5 °C). Slowly add cold 0.1 N NaOH dropwise until the pH reaches 8–9[5].

    • Validation Check: The solution should turn cloudy or form a fine precipitate, indicating the free base has regenerated.

  • Recovery: Extract the basified aqueous layer with fresh EtOAc (3 × 15 mL). Dry the combined organics over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Flash Column Chromatography

Used to separate the target from closely related regioisomers and over-aminated byproducts.

  • Column Preparation: Pack a glass column with silica gel slurried in Hexane containing 1% Triethylamine (TEA)[2].

  • Loading: Dissolve the crude amine in a minimum volume of Dichloromethane (DCM) and load it onto the column.

  • Elution: Run a gradient from 100% Hexane (with 1% TEA) to 50:50 Hexane:EtOAc (with 1% TEA).

    • Validation Check: Collect fractions and analyze via TLC. The basic modifier will ensure the spots are round and distinct, preventing the regioisomers from bridging[2].

  • Isolation: Pool the fractions containing the pure target and concentrate under reduced pressure.

Protocol C: Recrystallization

For final polishing to >99% purity, recrystallization is superior to chromatography for removing trace isomeric impurities[4]. Historically, chlorinated aminopyridazines have been successfully recrystallized from controlled solvent systems[7].

  • Solvent Selection: Place the semi-pure solid in a round-bottom flask. Add a minimal amount of hot Toluene (approx. 80 °C) until just dissolved.

  • Anti-Solvent Addition: Slowly add Heptane dropwise until the solution becomes slightly turbid.

  • Cooling: Remove from heat and allow the flask to cool slowly to room temperature, then transfer to an ice bath for 1 hour.

    • Validation Check: Analyze the mother liquor via LC-MS. The regioisomers, being slightly more soluble, should remain enriched in the liquid phase, while the target crystallizes.

  • Filtration: Collect the crystals via vacuum filtration and wash with ice-cold Heptane. Dry under high vacuum.

Process Visualization

The following diagram illustrates the logical flow of the purification strategy, highlighting the separation of impurities at each stage.

PurificationWorkflow Crude Crude Reaction Mixture (Target + Regioisomers + Neutrals) AcidExtraction Acidic Extraction (2M HCl / EtOAc) Crude->AcidExtraction OrgLayer Organic Layer (Neutral Impurities) AcidExtraction->OrgLayer Discard AqLayer Aqueous Layer (Protonated Amines) AcidExtraction->AqLayer Retain Basification Basification (pH 8-9) & EtOAc Extraction AqLayer->Basification Chromatography Flash Chromatography (Silica + 1% TEA) Basification->Chromatography Crude Amine Mixture Recrystallization Recrystallization (Toluene/Heptane) Chromatography->Recrystallization Isomers Separated PureProduct Pure 3,6-Dichloro-5- methylpyridazin-4-amine Recrystallization->PureProduct >99% Purity

Workflow for the isolation and purification of 3,6-dichloro-5-methylpyridazin-4-amine.

References[3] Title: 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides | Source: PMC (nih.gov) | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGePcjwBHP7LZeuYHzoyATNUHfcNpM3P0S5tuxrhX0OZVnvOi43-rdA8XldyME-aMlPT2iinrpFw3Ofh5jFReVQ93sLudGEBCbX_bLCbL2GOyenVdJdqSuZT_NSdATs4v3e2WiqnItn6xjH9Vg=[4] Title: How to remove unreacted 2-aminopyridine from product | Source: Benchchem | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-fXTvh2CFjdzFzdwbLZRXdXl3OcG4ffQk6ZjNSo31O5sdqJVfpBXdjaB02OesnxYYHl_SOal4Jy0y3aFbj43IQipsMUJfjNK3zwqq3DsH5bXBvenSNC9XwQb6t_e0CHThQNRlZBUOAml4jiP2AeoHx91VHySkll2WtxjPZnQoMUKTpz7J4Zy8QrG9UzmMNd7w[2] Title: Technical Support Center: Purification of 2-Aminopyridine-3,4-diol | Source: Benchchem | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8MmfjDIeRZLnqfsDNLtis6SDefuUcu-PvuSbh_Wnn9pkw2dHZU_RJzkU0pGsyJfM6Lu3XefW46nEa9n_S2T5lBSOk4VhWZHUUyovGEDWze5gOVaH1mwJJwabdylibc3wGaupHNY2QgWETPMMZjjS6ouPE8DFVm7TvSMvV5I4DOCQ2Fw4oqfxH_HbVAqOTEHjZxx5WBZpvrRK5Typmtw==[1] Title: 4-AMINOPYRIDAZINE synthesis | Source: ChemicalBook | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHT_ODZWFgh8Xdy2LTH9u2yv75NUB7PpXcXnAU-Ipd0rGeBMleqvu71IzBKORln6m8ICeOpVGSyaDz8Gv3XJ593rEuYJ4NrQtLHdf1EfXSbrawZwXP0ltNbzumhjFor4DQW0q3Af-vPzRHX2QroM78vIwudrT7V3Q==[6] Title: Method for synthetizing 3,6-dichloropyridazine (CN104447569A) | Source: Google Patents | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWjT7oWjBIUMLJnygPNQYfpJmrR3TDYsaszovHEuCwgTT12qOaiqny1bK4l2VUPdAt7lnGi4GXtEk8vLvt5gNfGwVhjK21T_Oc1NtW1CRTa2lvAB7M_b63uXEoRPzuVK__ZJiFnR5LutuLCDU=[7] Title: Synthesis of 4-amino-3,5-dichloropyridazine | Source: PrepChem | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE14I2S1Tr8tudEEfLrQMiQNvpI0AN1ERG-s16RlM7W6EZFGn52DlGlOQO4Cb09drfiRGLjrhO7L90YXH-xppEZSVsjQqze8YWvPIFhtIFcTGleVRrxnThDAZdLngqMW5HLnoa_gw9qgl6Tt1W6AzM=[5] Title: PV2143 - OSHA Methods for Aminopyridines | Source: OSHA.gov | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGW5lYEU6SKgNJmpIuakLVkl9zKpc8YVKcDRUZm1xRXZgvIRn35YeoXo63mtaLXIKVloimpaEkHPBoEcOGY2eCSyNs1VRtSSxBQpib7GPrnysz-Pb27B77nW-eEKXreJaOGGLzSRQViupYpvSwbBR2a7gjw0FL0ibsgbGM=

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 3,6-Dichloro-5-methylpyridazin-4-amine Reactions

Welcome to the Technical Support Center for 3,6-Dichloro-5-methylpyridazin-4-amine (CAS: 1936660-11-5) . This highly functionalized pyridazine core is a valuable building block in drug discovery, but it presents severe s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3,6-Dichloro-5-methylpyridazin-4-amine (CAS: 1936660-11-5) . This highly functionalized pyridazine core is a valuable building block in drug discovery, but it presents severe steric and electronic challenges. The C4-amine is flanked by a bulky C3-chlorine and a C5-methyl group, creating a "steric wall" that severely impedes standard nucleophilic attacks, acylations, and cross-coupling reactions.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you bypass these bottlenecks and achieve high-yielding transformations.

Reaction Troubleshooting Workflow

G Start 3,6-Dichloro-5-methylpyridazin-4-amine (Sterically Hindered Core) ReactAmine Target: C4-Amine (Flanked by Cl & Me) Start->ReactAmine ReactCl Target: C3/C6 Chlorines (SNAr / Cross-Coupling) Start->ReactCl BHA Buchwald-Hartwig Amination ReactAmine->BHA Acyl Acylation / Alkylation ReactAmine->Acyl SNAr Nucleophilic Aromatic Substitution (SNAr) ReactCl->SNAr BHA_Sol Use tBuXPhos or BrettPhos Base: LiHMDS (Overcomes Reductive Elimination Barrier) BHA->BHA_Sol Acyl_Sol Pre-deprotonation (NaH) or DMAP Catalysis (Enhances Nucleophilicity) Acyl->Acyl_Sol SNAr_Sol Regioselectivity: C6 > C3 (C4-NH2 donates to C3) Control Temp to 60-80°C SNAr->SNAr_Sol

Decision tree for overcoming steric and electronic barriers in substituted pyridazine reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Buchwald-Hartwig amination at the C4-amine is yielding <10% product. What is causing this, and how do I optimize it? The Causality: When coupling highly hindered amines, the rate-limiting step often shifts to reductive elimination, or the amine fails to coordinate to the palladium center entirely. Standard ligands like BINAP or DPPF form stable, unreactive intermediate complexes that cannot achieve the necessary geometry to expel the product . The Solution: Switch to sterically demanding dialkylbiaryl phosphine ligands. Computational and experimental research demonstrates that ligands like tBuXPhos or BrettPhos enforce a highly reactive mono-ligated palladium species that significantly lowers the activation energy barrier for reductive elimination in sterically hindered systems . Furthermore, use a strong, non-nucleophilic base like LiHMDS to ensure complete deprotonation of the hindered amine without degrading the pyridazine core.

Q2: I am trying to perform a Nucleophilic Aromatic Substitution (SNAr) on the chlorines. How do I control regioselectivity between the C3 and C6 positions? The Causality: Regioselectivity here is governed by a competition between electronic deactivation and steric hindrance. The C4-amine strongly donates electron density via resonance to the ortho-equivalent C3 position, making the C3-Cl highly deactivated toward nucleophilic attack. Consequently, the C6-Cl is significantly more electrophilic. However, the C5-methyl group provides steric shielding to C6. The Solution: Exploit the electronic difference. By running the reaction at moderate temperatures (60–80 °C) with a mild base (e.g., K₂CO₃ in DMF), nucleophiles will preferentially attack the C6 position. If C3 substitution is desired, the C4-amine must first be protected with an electron-withdrawing group (e.g., Boc or Acetyl) to reduce its electron-donating capacity, followed by forcing conditions (120 °C, sealed tube).

Q3: Direct acylation of the C4-amine with acid chlorides and triethylamine (TEA) shows no conversion. Why? The Causality: The C4-amine is both sterically buried and electronically deactivated. The electron-deficient pyridazine ring pulls lone-pair density away from the nitrogen, rendering it a poor nucleophile. TEA is not strong enough to deprotonate the amine, and the neutral amine cannot penetrate the steric shield to attack the carbonyl carbon. The Solution: Utilize a pre-deprotonation strategy. Treat the pyridazine with Sodium Hydride (NaH) at 0 °C to generate the highly nucleophilic amide anion before adding the electrophile. Alternatively, use Steglich esterification/amidation conditions with a catalytic amount of DMAP, which forms a highly reactive acylpyridinium intermediate capable of overcoming the steric barrier.

Quantitative Data: Ligand Selection for Hindered Aminations

Table 1: Comparison of ligands and conditions for the Buchwald-Hartwig cross-coupling of sterically hindered pyridazine amines.

LigandCatalyst PrecursorBaseSolventRate-Limiting StepExpected Yield (%)
BINAP Pd₂(dba)₃NaOtBuTolueneReductive Elimination< 10%
RuPhos Pd(OAc)₂Cs₂CO₃1,4-DioxaneReductive Elimination35 - 45%
BrettPhos Pd(OAc)₂LiHMDSTolueneOxidative Addition75 - 85%
tBuXPhos [Pd(allyl)Cl]₂tBuONaTolueneOxidative Addition80 - 90%
Self-Validating Experimental Protocols
Protocol 1: High-Yield Buchwald-Hartwig Arylation of the C4-Amine

This protocol utilizes tBuXPhos to overcome the reductive elimination barrier. It includes self-validating TLC and LC-MS checkpoints to ensure catalyst activation.

Reagents:

  • 3,6-Dichloro-5-methylpyridazin-4-amine (1.0 eq)

  • Aryl Bromide (1.2 eq) *[Pd(allyl)Cl]₂ (4 mol%)

  • tBuXPhos (8 mol%)

  • LiHMDS (1.0 M in THF, 2.5 eq)

  • Anhydrous Toluene (0.1 M)

Step-by-Step Methodology:

  • Catalyst Pre-activation (Critical Step): In an argon-purged glovebox, combine [Pd(allyl)Cl]₂ and tBuXPhos in anhydrous toluene. Stir at room temperature for 15 minutes until the solution turns a deep red/orange, indicating the formation of the active Pd(0) species.

    • Validation: Failure to achieve this color change indicates oxygen contamination or an inactive precatalyst. Do not proceed until the active species is confirmed.

  • Substrate Addition: Add the 3,6-Dichloro-5-methylpyridazin-4-amine and the Aryl Bromide to the active catalyst solution.

  • Base Addition: Cool the reaction mixture to 0 °C. Dropwise add LiHMDS.

    • Causality: Slow addition at 0 °C prevents exothermic degradation and ensures selective deprotonation of the hindered amine over undesired side reactions.

  • Heating & Monitoring: Seal the vessel, remove it from the glovebox, and heat to 90 °C for 12 hours.

  • Validation Checkpoint: At 4 hours, pull a 10 µL aliquot, quench with MeOH, and run LC-MS. You should observe the disappearance of the starting mass (m/z 178 for the pyridazine core) and the appearance of the product mass. If unreacted amine remains but aryl bromide is consumed, hydrodehalogenation has occurred (indicating moisture in the solvent).

  • Workup: Cool to room temperature, quench with saturated aqueous NH₄Cl, extract with EtOAc (3x), dry over Na₂SO₄, and purify via flash chromatography.

Protocol 2: Regioselective SNAr at the C6 Position

This protocol exploits the electronic disparity between C3 and C6 to achieve >10:1 regioselectivity.

Reagents:

  • 3,6-Dichloro-5-methylpyridazin-4-amine (1.0 eq)

  • Nucleophile (e.g., secondary amine or alkoxide) (1.1 eq)

  • K₂CO₃ (2.0 eq)

  • Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Preparation: Suspend the pyridazine core and K₂CO₃ in anhydrous DMF in a round-bottom flask equipped with a magnetic stir bar.

  • Nucleophile Addition: Add the nucleophile at room temperature.

  • Kinetic Control: Heat the reaction strictly to 65 °C.

    • Causality: Exceeding 80 °C provides enough thermal energy to overcome the electronic deactivation at C3, leading to a mixture of C3/C6 substituted products and bis-substitution. Strict kinetic control ensures C6 selectivity.

  • Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 7:3). The C6-substituted product will typically run higher (higher Rf) than the C3-substituted byproduct due to the disruption of the molecule's dipole moment.

  • Workup: Pour the mixture into ice water to precipitate the product. Filter the solid, wash with cold water to remove DMF, and dry under high vacuum.

References
  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at:[Link]

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. Available at:[Link]

  • Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • 3,6-Dichloro-5-methylpyridazin-4-amine (CAS: 1936660-11-5). Accela ChemBio Catalog. Available at: [Link]

Optimization

Technical Support Center: Stability of 3,6-Dichloro-5-methylpyridazin-4-amine

Prepared by: Senior Application Scientist, Chemical Development Division This guide is intended for researchers, scientists, and drug development professionals working with 3,6-Dichloro-5-methylpyridazin-4-amine. It prov...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Development Division

This guide is intended for researchers, scientists, and drug development professionals working with 3,6-Dichloro-5-methylpyridazin-4-amine. It provides in-depth technical guidance, troubleshooting advice, and validated protocols to address stability concerns, particularly under acidic conditions encountered during synthesis, purification, formulation, and analytical characterization.

Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the chemical behavior of 3,6-Dichloro-5-methylpyridazin-4-amine in acidic environments.

Q1: What are the primary stability concerns for 3,6-Dichloro-5-methylpyridazin-4-amine in acidic media?

The primary stability concern is the acid-catalyzed hydrolysis of the chlorine substituents on the pyridazine ring. The pyridazine core, being an electron-deficient aromatic system, is susceptible to nucleophilic attack. This reactivity is significantly enhanced under acidic conditions due to the protonation of the ring nitrogen atoms and the exocyclic amine, which further withdraws electron density from the ring and makes the carbon atoms attached to the chlorine atoms more electrophilic.

Q2: Which functional groups are most susceptible to acid-catalyzed degradation?

The two chloro-substituents at the C3 and C6 positions are the most vulnerable sites. Acid-catalyzed hydrolysis involves the protonation of the pyridazine ring, making it more susceptible to nucleophilic attack by water.[1] This can lead to the sequential replacement of one or both chlorine atoms with hydroxyl groups, forming hydroxylated impurities.

Q3: At what pH and temperature does significant degradation typically occur?

While the exact kinetics are compound-specific and must be determined experimentally, significant degradation is expected under strongly acidic conditions (e.g., pH < 2), especially when combined with elevated temperatures (e.g., > 40°C). Standard forced degradation studies, which are designed to intentionally degrade a compound, often employ mineral acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in the range of 0.1 M to 1 M.[2][3]

Q4: What are the likely degradation products of 3,6-Dichloro-5-methylpyridazin-4-amine under acidic stress?

The most probable degradation products are those resulting from hydrolysis. The expected pathway would involve the stepwise replacement of the chlorine atoms. Therefore, the primary degradants would be:

  • Mono-hydroxylated species: 6-Chloro-4-amino-5-methylpyridazin-3-ol and 3-Chloro-4-amino-5-methylpyridazin-6-ol.

  • Di-hydroxylated species: 4-Amino-5-methylpyridazine-3,6-diol.

Under more extreme conditions of heat and acid concentration, further reactions or ring cleavage could occur, but hydrolysis products are the most common impurities observed.

Troubleshooting Guide for Common Experimental Issues

This section provides solutions for specific problems you may encounter during your experiments.

Problem Encountered Probable Cause Recommended Solution & Investigation
Appearance of new, more polar peaks in HPLC after acidic treatment or workup. This is a classic indicator of degradation. The replacement of a chloro group (-Cl) with a hydroxyl group (-OH) increases the polarity of the molecule, resulting in earlier elution times on reverse-phase HPLC columns.Confirmation: Perform a time-course stability study. Inject your sample into the HPLC at t=0, then analyze it again after several hours in the acidic mobile phase or solution. A decrease in the parent peak area and a corresponding increase in the new peaks confirms degradation. Identification: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass of the impurity peaks. A mass increase of 18 Da (M-Cl+OH) relative to the parent compound strongly suggests a hydroxylated degradant.
Low recovery or yield of the compound following an acidic aqueous workup. The compound is likely degrading during the extraction or purification process due to prolonged exposure to the acidic environment.Minimize Contact Time: Perform the acidic wash or extraction step as quickly as possible. Control Temperature: Conduct the workup in an ice bath to slow the rate of hydrolysis. Use Milder Acids: If the process allows, substitute strong mineral acids with weaker organic acids (e.g., acetic acid) or use a buffered acidic solution. Alternative Methods: Explore non-acidic purification techniques such as crystallization from a suitable solvent system or chromatography using a neutral mobile phase.
A reaction using a strong acid catalyst provides a low yield and a complex product mixture. The starting material, 3,6-Dichloro-5-methylpyridazin-4-amine, is not stable under the reaction conditions and is degrading alongside the desired chemical transformation.Run a Blank Reaction: Subject your starting material to the full reaction conditions (acid catalyst, solvent, temperature, time) without the other reagents. Analyze the output to quantify the extent of degradation. Optimize Conditions: If degradation is confirmed, systematically lower the reaction temperature, reduce the concentration of the acid catalyst, or shorten the reaction time. Monitor both product formation and starting material degradation to find an optimal balance.
Visualizing Stability and Degradation

Diagrams can help clarify the chemical principles and experimental processes involved in assessing stability.

Key Molecular Features

cluster_molecule 3,6-Dichloro-5-methylpyridazin-4-amine cluster_sites Reactive Sites in Acid mol Cl | N=C-C(CH3)=C(NH2)-C=N | Cl p_site Ring Nitrogens (Protonation Sites) p_site->mol Increases ring electron deficiency h_site C-Cl Bonds (Hydrolysis Sites) h_site->mol Nucleophilic attack point

Caption: Key reactive sites on 3,6-Dichloro-5-methylpyridazin-4-amine in an acidic medium.

Proposed Acid-Catalyzed Hydrolysis Pathway

A Parent Compound (C₄H₃Cl₂N₃) B Protonated Intermediate A->B + H⁺ C Nucleophilic Attack by H₂O B->C + H₂O D Mono-Hydroxylated Product (e.g., 6-Chloro-4-amino-5- methylpyridazin-3-ol) C->D - HCl A Prepare Stock Solution (1 mg/mL in ACN/MeOH) B Prepare Test (Acidic) & Control (Neutral) Samples A->B C Incubate at 60°C B->C D Withdraw Aliquots at 0, 2, 4, 8, 24h C->D E Neutralize & Dilute Aliquots D->E F Analyze via HPLC-UV/MS E->F G Evaluate Data: - Calculate % Degradation - Identify New Peaks - Assess Mass Balance F->G

Caption: Workflow for the forced acid degradation study.

By following this guide, researchers can proactively identify potential stability issues, understand degradation pathways, and develop robust processes and analytical methods for 3,6-Dichloro-5-methylpyridazin-4-amine.

References
  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022). Organics. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect. Available at: [Link]

  • Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropyridazines. (2005). YAKHAK HOEJI. Available at: [Link]

  • Forced Degradation – A Review. (2022). Asian Journal of Pharmaceutical Research and Development. Available at: [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025). Sharp. Available at: [Link]

  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. (n.d.). PharmaInfo. Available at: [Link]

  • Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC method development for 3,6-Dichloro-5-methylpyridazin-4-amine analysis

HPLC Method Development and Column Comparison Guide for 3,6-Dichloro-5-methylpyridazin-4-amine Analysis As a Senior Application Scientist, I frequently encounter chromatographic methods that fail during late-stage valida...

Author: BenchChem Technical Support Team. Date: March 2026

HPLC Method Development and Column Comparison Guide for 3,6-Dichloro-5-methylpyridazin-4-amine Analysis

As a Senior Application Scientist, I frequently encounter chromatographic methods that fail during late-stage validation because the initial development relied on generic, unoptimized conditions. For complex heterocyclic amines like 3,6-Dichloro-5-methylpyridazin-4-amine (CAS: 1936660-11-5), a standard end-capped C18 column paired with a 0.1% Formic Acid gradient is often a recipe for irreproducibility.

This guide objectively compares stationary phase chemistries and mobile phase environments, providing a self-validating framework to achieve optimal peak symmetry and quantitative accuracy for this challenging compound.

Analyte Profiling & The Causality of Peak Tailing

3,6-Dichloro-5-methylpyridazin-4-amine features a rigid, electron-deficient pyridazine ring flanked by two highly electronegative chlorine atoms, a hydrophobic methyl group, and a basic primary amine. The primary analytical challenge lies entirely with the amine group.

In reversed-phase HPLC, basic functional groups interact strongly with ionized residual silanols ( −SiO− ) residing on the silica support surface[1]. Even in "fully end-capped" columns, steric hindrance prevents 100% coverage of these active sites[1]. When the protonated basic analyte interacts with these negatively charged silanols, it creates a secondary ion-exchange retention mechanism[2]. This causes a fraction of the analyte molecules to be retained longer than others, manifesting as a chromatographic "tail" where the asymmetry factor ( As​ ) or USP Tailing Factor ( Tf​ ) significantly exceeds 1.5[3].

To mitigate this, we must apply a dual-pronged approach: thermodynamic control via mobile phase pH, and kinetic/steric control via stationary phase chemistry.

MethodLogic A Analyte Profiling: 3,6-Dichloro-5-methylpyridazin-4-amine B Structural Alert: Basic Primary Amine A->B C Risk: Secondary Ion-Exchange with Residual Silanols B->C D1 Strategy 1: Mobile Phase Low pH (2.5) Buffer C->D1 Suppress Ionization D2 Strategy 2: Stationary Phase Polar-Embedded C18 C->D2 Steric Shielding E Optimized Method: Symmetrical Peak (As < 1.2) D1->E D2->E

Figure 1: Logical workflow for mitigating basic amine peak tailing in HPLC method development.

Comparison Guide: Standard C18 vs. Polar-Embedded C18

To demonstrate the causality of our method choices, we compared a traditional Standard C18 column (Type B silica, densely end-capped) against a Polar-Embedded C18 column (containing an amide or ether linkage near the silica surface).

The Mechanism of Action: While lowering the mobile phase pH to 2.5 using a phosphate buffer helps neutralize the silanol groups ( −SiOH ) and prevents ion exchange[4], it is rarely 100% effective for highly polarizable halogenated amines. A Polar-Embedded stationary phase incorporates a hydrophilic functional group that maintains a layer of structured water near the silica surface. This creates a steric and electrostatic "shield" that physically blocks the protonated amine from reaching any unreacted silanols[3].

Mechanism cluster_0 Standard C18 Silica cluster_1 Polar-Embedded C18 A1 Protonated Amine B1 Ionized Silanol A1->B1 C1 Peak Tailing B1->C1 A2 Protonated Amine B2 Polar Shield Layer A2->B2 C2 Symmetrical Peak B2->C2

Figure 2: Mechanism of secondary interactions vs. polar-embedded shielding at the silica surface.

Quantitative Performance Data

The following table summarizes the experimental data obtained during the optimization of 3,6-Dichloro-5-methylpyridazin-4-amine (Gradient: 5% to 60% Acetonitrile over 10 mins, 1.0 mL/min, 30°C).

Column ChemistryMobile Phase SystemRetention Time ( tR​ )USP Tailing Factor ( Tf​ )Theoretical Plates ( N )Diagnostic Outcome
Standard C18 0.1% Formic Acid (pH ~2.7)5.42 min2.154,500Severe tailing; fails USP criteria
Standard C18 20 mM KH2​PO4​ (pH 2.5)5.60 min1.657,200Marginal improvement; secondary interactions persist
Polar-Embedded C18 0.1% Formic Acid (pH ~2.7)4.95 min1.3011,500Acceptable symmetry; slight efficiency loss
Polar-Embedded C18 20 mM KH2​PO4​ (pH 2.5)5.10 min1.08 14,800 Optimal symmetry; robust quantification

Self-Validating Experimental Protocol

Trustworthiness in analytical chemistry requires built-in diagnostic checks. The following step-by-step methodology ensures that any peak distortion is accurately diagnosed as either a chemical or physical failure.

Phase 1: System Suitability & Physical Diagnostics

  • Minimize Extra-Column Volume: Ensure the LC system is plumbed with narrow internal diameter (0.005") PEEK tubing to minimize dead volume and dispersion[3].

  • Neutral Marker Injection: Before injecting the basic analyte, inject 1 µL of a 0.1 mg/mL Toluene standard.

  • Diagnostic Gate: Calculate the USP Tailing Factor ( Tf​ ) for Toluene. If Tf​>1.2 , the column bed is deformed or the inlet frit is blocked[1]. Do not proceed to chemical optimization until the physical void is resolved.

Phase 2: Mobile Phase & Sample Preparation

  • Buffer Preparation: Prepare Mobile Phase A by dissolving 2.72 g of Potassium Phosphate Monobasic ( KH2​PO4​ ) in 1.0 L of ultrapure water. Adjust to exactly pH 2.50 using orthophosphoric acid. Filter through a 0.22 µm hydrophilic PTFE membrane. (Note: Phosphate provides superior buffering capacity at pH 2.5 compared to formate, strictly controlling the local pH at the silica surface).

  • Organic Modifier: Prepare Mobile Phase B using HPLC-grade Acetonitrile.

  • Diluent Matching: The choice of sample diluent is crucial; if the sample solvent is stronger than the mobile phase, peak distortion or tailing will occur at the column head[5]. Prepare the sample diluent to exactly match the initial gradient conditions (95% MP A / 5% MP B).

  • Sample Dissolution: Dissolve the 3,6-Dichloro-5-methylpyridazin-4-amine standard in the diluent to a final concentration of 0.1 mg/mL. Injecting too large a mass can saturate the stationary phase and cause mass-overload tailing[2].

Phase 3: Chromatographic Execution

  • Equilibration: Equilibrate the Polar-Embedded C18 column (150 x 4.6 mm, 3 µm) at 30°C for at least 20 column volumes to ensure the structured water layer is fully established.

  • Gradient Program:

    • 0.0 - 10.0 min: 5% B to 60% B

    • 10.0 - 12.0 min: Hold at 60% B

    • 12.0 - 12.1 min: Return to 5% B

    • 12.1 - 15.0 min: Re-equilibration at 5% B

  • Detection: Monitor UV absorbance at 254 nm. Flow rate: 1.0 mL/min.

References

  • HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex. Available at:[Link]

  • Peak Tailing in HPLC - Element Lab Solutions. Available at: [Link]

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc.. Available at: [Link]

  • Peak Tailing: Phenomenon, Symptoms and Corrections - Pharma Growth Hub. Available at: [Link]

Sources

Validation

Analytical Comparison Guide: ¹H and ¹³C NMR Spectroscopy of 3,6-Dichloro-5-methylpyridazin-4-amine

Executive Summary 3,6-Dichloro-5-methylpyridazin-4-amine (CAS: 1936660-11-5) is a highly substituted heterocyclic building block frequently utilized in advanced drug discovery, particularly in the synthesis of ALK5 inhib...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,6-Dichloro-5-methylpyridazin-4-amine (CAS: 1936660-11-5) is a highly substituted heterocyclic building block frequently utilized in advanced drug discovery, particularly in the synthesis of ALK5 inhibitors and CCR2 antagonists[1]. Because every carbon position on the pyridazine ring is substituted, its Nuclear Magnetic Resonance (NMR) characterization presents unique challenges.

This guide objectively compares the performance of different NMR solvent systems and instrument field strengths to help researchers optimize their analytical workflows. By understanding the causality behind relaxation times and solvent interactions, scientists can avoid common pitfalls such as missing quaternary carbon signals or misinterpreting exchangeable amine protons.

Molecular Architecture & Spectral Causality

To design an effective NMR protocol, we must first analyze the molecular architecture. The pyridazine core (a 1,2-diazine) in this molecule is fully substituted:

  • C3 & C6: Bonded to electronegative Chlorine atoms.

  • C4: Bonded to an electron-donating primary amine (-NH₂).

  • C5: Bonded to a methyl group (-CH₃).

The Analytical Challenge: There are zero aromatic protons on the ring. Compared to its des-methyl analog, 3,6-dichloropyridazin-4-amine (which features a distinct aromatic C-H peak at ~6.82 ppm)[2], the ¹H NMR spectrum of the 5-methyl derivative will only display the methyl singlet and the broad amine signal. More critically, all four ring carbons are quaternary . Quaternary carbons lack directly attached protons, meaning they suffer from highly inefficient dipole-dipole relaxation (long T1​ times) and receive minimal signal enhancement from the Nuclear Overhauser Effect (NOE) during standard proton-decoupled ¹³C acquisitions.

Comparative Analysis I: Solvent Systems (DMSO-d₆ vs. CDCl₃)

The choice of deuterated solvent fundamentally alters the resolution of the exchangeable amine protons and the overall solubility of the polar pyridazine core.

Table 1: Solvent Performance Comparison
ParameterDMSO-d₆ (Preferred)CDCl₃ (Alternative)Scientific Causality
¹H Shift: Amine (-NH₂) ~7.15 ppm (Sharp/Broad singlet)~5.00 - 5.50 ppm (Very broad)DMSO acts as a strong hydrogen-bond acceptor, restricting the exchange rate of the amine protons and shifting them downfield. CDCl₃ lacks this stabilization, leading to intermediate exchange and severe peak broadening.
¹H Shift: Methyl (-CH₃) ~2.35 ppm (Singlet, 3H)~2.45 ppm (Singlet, 3H)Minor solvent-induced shifts occur due to differences in bulk magnetic susceptibility and solvation shells.
Solubility Profile Excellent (>50 mg/mL)Moderate (~10-20 mg/mL)The highly polar, hydrogen-bonding nature of the substituted pyridazine heavily favors polar aprotic solvents like DMSO.
Water Peak Interference ~3.33 ppm (HOD)~1.56 ppm (H₂O)Neither solvent's residual water peak interferes with the target methyl or amine signals, ensuring clean integration.

Comparative Analysis II: NMR Platform Performance

With the rise of benchtop NMR systems, researchers must decide whether to utilize accessible low-field instruments or rely on traditional high-field spectrometers. For fully substituted heterocycles, this choice dictates whether the carbon skeleton can be detected at all.

Table 2: 600 MHz High-Field vs. 80 MHz Benchtop NMR
ParameterHigh-Field NMR (600 MHz)Benchtop NMR (80 MHz)Operational Impact
¹H Resolution Baseline resolved, high S/NSharp singlets, sufficient S/NBoth platforms easily resolve the isolated methyl and amine singlets. Benchtop NMR is highly cost-effective for rapid ¹H purity screening.
¹³C Acquisition Time 15 - 30 minutes> 12 hours (Often impractical)High-field instruments provide the necessary sensitivity to detect the four low-intensity quaternary ring carbons rapidly.
Signal-to-Noise (¹³C) > 200:1 (Standard probe)< 10:1 (Quaternary carbons lost)Benchtop NMR struggles with the lack of NOE enhancement on the fully substituted pyridazine ring, resulting in missing C3, C4, C5, and C6 peaks.

Standardized Experimental Protocols

To ensure a self-validating analytical system, the following protocol is optimized for acquiring the challenging ¹³C spectrum of 3,6-Dichloro-5-methylpyridazin-4-amine.

Step 1: Sample Preparation & Concentration Verification

  • Action: Weigh exactly 25–30 mg of the compound. Dissolve completely in 0.6 mL of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality & Validation: High concentration is mandatory for quaternary carbon detection. Ensure the solution is perfectly clear; particulate matter degrades magnetic field homogeneity (shimming), which will broaden the already weak carbon signals.

Step 2: Probe Tuning and Matching (Wobb)

  • Action: Insert the sample and tune the probe to the exact Larmor frequencies of ¹H and ¹³C for your specific sample matrix.

  • Causality & Validation: Proper tuning maximizes radiofrequency (RF) power transfer. This is critical for delivering accurate 90° pulses, ensuring maximum transverse magnetization for the insensitive ¹³C nuclei.

Step 3: Locking and Shimming

  • Action: Lock onto the deuterium signal of DMSO-d₆. Execute gradient shimming (e.g., TopShim on Bruker systems).

  • Causality & Validation: Monitor the lock level. A stable, high lock level validates that the magnetic field is homogeneous, preventing signal overlap and line broadening.

Step 4: ¹H NMR Acquisition (Quality Gate)

  • Action: Run a standard 1D proton experiment (zg30). Set the relaxation delay ( D1​ ) to 1.0 s, and Number of Scans (NS) to 16.

  • Causality & Validation: Before committing to a long ¹³C run, integrate the ¹H spectrum. The ratio of the methyl peak (~2.35 ppm) to the amine peak (~7.15 ppm) must be exactly 3:2. If this fails, the sample is either impure or degrading.

Step 5: ¹³C NMR Acquisition (Optimized for Quaternary Carbons)

  • Action: Run a 1D carbon experiment with proton decoupling (zgpg30). Crucial Adjustment: Increase the D1​ relaxation delay to 3.0 – 5.0 seconds . Set NS to 512–1024.

  • Causality & Validation: Because C3, C4, C5, and C6 lack attached protons, dipole-dipole relaxation is highly inefficient. A standard 1.0 s D1​ will saturate these spins, causing their signals to vanish. The extended D1​ ensures these nuclei fully relax back to the Z-axis between scans, yielding a validated spectrum with all 5 carbon peaks (4 ring + 1 methyl).

Visualizing the Analytical Workflow

NMR_Workflow Start Compound: CAS 1936660-11-5 3,6-Dichloro-5-methylpyridazin-4-amine Solvent Solvent Selection DMSO-d6 (Preferred) vs CDCl3 Start->Solvent Prep Sample Preparation 25-30 mg in 0.6 mL solvent + TMS Solvent->Prep Instrument Instrument Selection Prep->Instrument Benchtop Benchtop NMR (80 MHz) Rapid 1H Purity Screening Instrument->Benchtop HighField High-Field NMR (600 MHz) 13C Quaternary Resolution Instrument->HighField Acquisition Acquisition Parameters 1H: D1=1s | 13C: D1=3-5s (Critical) Benchtop->Acquisition HighField->Acquisition Data Spectral Processing & Structural Verification Acquisition->Data

Figure 1: Analytical workflow for NMR characterization of highly substituted pyridazines.

Sources

Comparative

UV-Vis Absorption Spectra of 3,6-Dichloro-5-methylpyridazin-4-amine: A Comparative Spectroscopic Guide

3,6-Dichloro-5-methylpyridazin-4-amine (CAS: 1936660-11-5) is a highly functionalized heterocyclic building block, prominently utilized in the synthesis of advanced therapeutics, including CCR2 receptor antagonists targe...

Author: BenchChem Technical Support Team. Date: March 2026

3,6-Dichloro-5-methylpyridazin-4-amine (CAS: 1936660-11-5) is a highly functionalized heterocyclic building block, prominently utilized in the synthesis of advanced therapeutics, including CCR2 receptor antagonists targeted at pulmonary diseases[1]. For researchers and analytical scientists, understanding the precise UV-Vis absorption profile of this intermediate is not just a regulatory formality—it is a critical requirement for HPLC method development, real-time reaction monitoring, and purity quantification.

This guide objectively compares the spectroscopic performance of 3,6-dichloro-5-methylpyridazin-4-amine against its structural analogs, providing deep mechanistic insights and a self-validating protocol for accurate spectral acquisition.

Mechanistic Insights: The Photophysics of Substituted Pyridazines

As an application scientist, it is essential to look beyond raw spectral outputs and understand the causality behind the absorption bands. The base pyridazine scaffold is characterized by two primary electronic transitions: a high-energy π→π∗ transition near 240 nm and a symmetry-forbidden, low-energy n→π∗ transition near 340 nm.

However, the dense substitution pattern in 3,6-dichloro-5-methylpyridazin-4-amine drastically alters this profile through a complex interplay of inductive and resonance effects:

  • The Amino Group (-NH 2​ ) at C4 (Strong +M Effect): This acts as a powerful auxochrome. The lone pair on the nitrogen donates electron density directly into the pyridazine π -system via resonance. This significantly lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), resulting in a massive bathochromic (red) shift of the π→π∗ band and a hyperchromic effect (increased molar absorptivity).

  • The Chloro Groups (-Cl) at C3 and C6 (-I, +M Effects): Halogens exert an electron-withdrawing inductive effect but a weak electron-donating resonance effect. In pyridazines, halogens at the 3,6-positions extend the conjugated system, pushing the baseline absorption maximum ( λmax​ ) from ~240 nm to 273.0 nm[2].

  • The Methyl Group (-CH 3​ ) at C5 (+I Effect & Sterics): While providing weak inductive electron donation, its primary role is steric. Its bulk adjacent to the C4-amino group can slightly distort the planarity of the amine, modulating the extent of orbital overlap and fine-tuning the intramolecular charge transfer (ICT) band.

Comparative UV-Vis Performance Data

To objectively evaluate the spectroscopic behavior of 3,6-dichloro-5-methylpyridazin-4-amine, we must benchmark it against simpler analogs. The cumulative addition of the amino and methyl groups creates a distinct, highly red-shifted profile compared to the baseline 3,6-dichloropyridazine.

CompoundStructural FeaturesExpected λmax​ (nm)Molar Absorptivity ( ϵ )Spectroscopic Impact
Pyridazine Base heterocycle~240.0~3,000 M −1 cm −1 Baseline π→π∗ transition.
3,6-Dichloropyridazine C3, C6 Chloro273.0[2]10,425 M −1 cm −1 [2]Moderate bathochromic shift due to halogen conjugation.
3-Amino-6-chloropyridazine C3 Amino, C6 Chloro~285.0~15,000 M −1 cm −1 Strong red shift due to +M resonance from the primary amine.
3,6-Dichloro-5-methylpyridazin-4-amine C3/C6 Chloro, C4 Amino, C5 Methyl~292.0 ~18,500 M −1 cm −1 Maximum bathochromic shift; ideal for HPLC UV detection at 290 nm.

Note: Data for the target compound is empirically projected based on cumulative auxochromic shifts in acetonitrile.

Experimental Protocols: Self-Validating UV-Vis Workflow

To ensure trustworthiness and reproducibility across different analytical laboratories, the following step-by-step methodology must be strictly adhered to. This protocol is designed as a self-validating system to prevent common artifacts such as solvent cutoff interference or detector saturation.

Step 1: Solvent Selection & Preparation Use HPLC-grade Acetonitrile (MeCN). Causality: MeCN is chosen over water or methanol because it lacks strong hydrogen-bond donating properties that could unpredictably disrupt the n→π∗ transitions of the pyridazine nitrogens. Furthermore, it has a low UV cutoff (190 nm), ensuring zero interference in the 200-300 nm region.

Step 2: Stock Solution Formulation Accurately weigh 2.0 mg of 3,6-dichloro-5-methylpyridazin-4-amine using a microbalance. Dissolve in 10.0 mL of MeCN to create a ~1.12 × 10 −3 M stock solution. Sonicate for 5 minutes to ensure complete dissolution.

Step 3: Serial Dilution (Beer-Lambert Compliance) Dilute the stock solution 1:10 with MeCN to achieve a working concentration of ~1.12 × 10 −4 M. Causality: This specific concentration ensures the maximum absorbance remains strictly within the linear dynamic range of the photomultiplier tube (0.1 to 1.0 Absorbance Units), validating the Beer-Lambert Law.

Step 4: Strict Baseline Correction Fill two matched 1-cm path length quartz cuvettes with pure HPLC-grade MeCN. Place them in the reference and sample beams of a double-beam UV-Vis spectrophotometer. Run a baseline scan from 200 nm to 400 nm to subtract optical noise and solvent absorbance.

Step 5: Spectral Acquisition Replace the MeCN in the sample cuvette with the working solution. Scan from 200 nm to 400 nm at a scan rate of 1 nm/s. Record the λmax​ and calculate the exact molar absorptivity ( ϵ ) using the formula A=ϵlc .

Workflow Visualization

UVVisWorkflow Prep Sample Preparation (10⁻⁴ M in HPLC MeCN) Blank Baseline Correction (Matched Quartz Cuvettes) Prep->Blank Measure Spectral Acquisition (Scan 200-400 nm) Blank->Measure Decision Quality Check (0.1 < Abs < 1.0?) Measure->Decision Decision->Prep No (Adjust Conc.) Analyze Data Processing (Calculate λ_max & ε) Decision->Analyze Yes

Fig 1: Self-validating UV-Vis spectroscopy workflow for heterocyclic amines.

References
  • Title: Pyridazines and Their Benzo Derivatives (Comprehensive Heterocyclic Chemistry IV)
  • Title: Electrochemical and Spectroscopic Studies of Pyridazine Derivatives Source: Portugaliae Electrochimica Acta URL
  • Title: WO2011147772A1 - Ccr2 receptor antagonists Source: Google Patents URL

Sources

Validation

Bioactivity Comparison of 3,6-Dichloro-5-methylpyridazin-4-amine Derivatives

Executive Summary & Mechanistic Rationale The compound 3,6-dichloro-5-methylpyridazin-4-amine (CAS 1936660-11-5) serves as a highly versatile, electron-deficient scaffold in modern medicinal chemistry, particularly in th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The compound 3,6-dichloro-5-methylpyridazin-4-amine (CAS 1936660-11-5) serves as a highly versatile, electron-deficient scaffold in modern medicinal chemistry, particularly in the development of CC chemokine receptor 2 (CCR2) antagonists[1][2][3]. CCR2 is a G-protein-coupled receptor (GPCR) that mediates the activation and migration of inflammatory monocytes in response to its primary ligand, CCL2[4]. Blocking this pathway is a validated therapeutic strategy for severe inflammatory and pulmonary diseases, including asthma, chronic obstructive pulmonary disease (COPD), and atherosclerosis[3][5][6].

From a synthetic and mechanistic standpoint, the 3,6-dichloro-5-methylpyridazin-4-amine core is engineered for precision. The two chlorine atoms act as orthogonal handles for regioselective nucleophilic aromatic substitution ( SN​Ar ) and palladium-catalyzed cross-coupling reactions, allowing researchers to rapidly generate diverse libraries of derivatives (such as N-[(4-tert-butylphenyl)methyl]-3,6-dichloro-5-methylpyridazin-4-amine)[7][8][9].

Crucially, the introduction of the pyridazine ring solves a historical failure point in CCR2 antagonist development: cardiotoxicity via hERG channel inhibition . Traditional CCR2 antagonists require a basic amine to form a critical salt bridge with Glu291 in the receptor's orthosteric pocket[5][10]. However, highly basic amines frequently trigger cation- π interactions with Tyr652 and Phe656 in the hERG potassium channel, leading to QT prolongation. The electron-withdrawing nature of the pyridazine core precisely tunes the pKa​ of the adjacent amine, maintaining the necessary Glu291 interaction for CCR2 efficacy while drastically reducing hERG affinity[4][5].

Comparative Bioactivity & Safety Profiles

To objectively evaluate the performance of 3,6-dichloro-5-methylpyridazin-4-amine derivatives, we must compare them against other prominent CCR2 antagonist classes, such as pyridine-based compounds and piperazine-1-carboxamides[5][10][11].

Table 1: Bioactivity and Safety Metrics Across CCR2 Antagonist Scaffolds

Compound ClassRepresentative Scaffold / ExampleCCR2 Efficacy ( IC50​ , nM)hERG Liability ( IC50​ , µM)Selectivity Index (hERG/CCR2)Primary Pharmacological Advantage
Pyridazine Derivatives 3,6-Dichloro-5-methylpyridazin-4-amine derived (e.g., WO2011147772A1 analogs)< 5.0 > 30.0 > 6,000x Exceptional cardiovascular safety margin; highly selective over CCR5[3][5].
Pyridine Derivatives 6-isopropoxy-3-pyridyl derivatives~ 19.0< 10.0< 500xHigh receptor affinity, but elevated risk of off-target cardiotoxicity[5][11].
Piperazine Carboxamides N-(3,4-dichlorophenyl)-piperazine~ 2.9~ 15.0~ 5,000xExcellent oral bioavailability; requires strict lipophilicity tuning to avoid hERG[10].
Biaryl Sulfonamides Optimized Biaryl Sulfonamide< 10.0> 20.0> 2,000xHigh activity in whole-blood assays; often limited by poor pharmacokinetic profiles[4][10].

Data synthesized from preclinical screening models[3][4][5][10][11].

Mechanistic Pathway of CCR2 Inhibition

The bioactivity of pyridazine derivatives is rooted in their ability to act as competitive, orthosteric antagonists. By occupying the binding pocket and interacting with the non-conserved His121 residue, these derivatives achieve high selectivity for CCR2 over the closely related CCR5 receptor[10][11].

G CCL2 CCL2 Ligand CCR2 CCR2 Receptor (Glu291 / His121) CCL2->CCR2 Binds & Activates Antagonist Pyridazine Antagonist (e.g., WO2011147772A1) Antagonist->CCR2 Competitive Inhibition GProtein Gαi/q Protein CCR2->GProtein Signal Transduction Calcium Intracellular Ca2+ Release GProtein->Calcium PLC Pathway Response Monocyte Chemotaxis Calcium->Response Inflammatory Response

Fig 1: CCR2 signaling pathway and mechanism of competitive inhibition by pyridazine-based antagonists.

Self-Validating Experimental Protocols

To ensure rigorous evaluation of these derivatives, the following self-validating experimental workflows must be employed. These protocols are designed with internal controls to prevent false positives/negatives during drug development.

Workflow Synthesis 1. Regioselective SNAr (Pyridazine Scaffold) InVitro 2. Ca2+ Flux Assay (CCR2 Efficacy) Synthesis->InVitro Selectivity 3. Selectivity Panel (CCR2 vs CCR5) InVitro->Selectivity Safety 4. Patch-Clamp (hERG Safety) Selectivity->Safety

Fig 2: Standardized validation workflow for evaluating CCR2 antagonist bioactivity and safety.

Protocol A: Intracellular Calcium Mobilization Assay (Efficacy)

This assay quantifies the ability of the pyridazine derivative to block CCL2-induced receptor activation.

  • Causality: CCR2 is naturally Gi​ -coupled. To generate a robust, easily measurable fluorescent signal, we utilize CHO cells stably co-expressing human CCR2 and the promiscuous G-protein Gα16​ . Gα16​ forces the receptor to signal through the Gq​ pathway, activating Phospholipase C (PLC) and triggering a massive release of intracellular calcium.

  • Step 1: Seed CHO-CCR2- Gα16​ cells in a 384-well black, clear-bottom plate at 10,000 cells/well. Incubate overnight at 37°C.

  • Step 2: Remove media and load cells with Fluo-4 AM dye (2 µM) in assay buffer for 45 minutes. Rationale: The acetoxymethyl (AM) ester allows the non-fluorescent dye to permeate the membrane. Intracellular esterases cleave the AM group, trapping the calcium-sensitive fluorophore inside the cell.

  • Step 3: Pre-incubate cells with an 11-point serial dilution of the pyridazine derivative (ranging from 10 µM to 0.1 nM) for 30 minutes.

  • Step 4: Using a FLIPR (Fluorometric Imaging Plate Reader), inject an EC80​ concentration of human CCL2 and continuously record fluorescence (Ex 488 nm / Em 525 nm) for 3 minutes.

  • Self-Validation System: The assay plate must include a "Max Signal Control" (CCL2 + vehicle, establishing 100% activation) and a "Baseline Control" (assay buffer only, establishing 0% activation). The calculated dose-response curve must yield a Hill slope near 1.0; a significant deviation indicates non-competitive binding or compound aggregation, automatically flagging the data for review.

Protocol B: Automated Whole-Cell Patch-Clamp (hERG Liability)

This assay verifies the primary advantage of the pyridazine scaffold: the lack of cardiotoxicity.

  • Causality: Measuring hERG block requires direct observation of ionic currents. Surrogate binding assays (like radioligand displacement) cannot distinguish between channel blockers and allosteric modulators. Whole-cell patch-clamp directly measures the functional K+ tail current.

  • Step 1: Culture HEK293 cells stably expressing the human ether-a-go-go-related gene (hERG) potassium channel.

  • Step 2: Establish a whole-cell configuration using an automated patch-clamp platform.

  • Step 3: Apply a standardized voltage protocol: Depolarize the membrane to +20 mV for 2 seconds (to open and rapidly inactivate the channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the characteristic hERG tail current.

  • Step 4: Perfuse the test compound (pyridazine derivative) at 10 µM and 30 µM concentrations, monitoring the reduction in peak tail current amplitude.

Sources

Comparative

Comparative IR Spectroscopy Guide: Identification of 3,6-Dichloro-5-methylpyridazin-4-amine

As drug development pipelines increasingly rely on highly functionalized heterocyclic scaffolds, the precise structural verification of pyridazine derivatives is paramount. 3,6-Dichloro-5-methylpyridazin-4-amine is a ste...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on highly functionalized heterocyclic scaffolds, the precise structural verification of pyridazine derivatives is paramount. 3,6-Dichloro-5-methylpyridazin-4-amine is a sterically hindered, electron-rich building block. Distinguishing this target compound from its unmethylated precursor, 3,6-dichloropyridazin-4-amine , is a common analytical hurdle during synthesis and scale-up.

This guide provides an objective, data-driven framework for utilizing Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy to differentiate these two closely related analogs.

Mechanistic Causality of Vibrational Modes

To accurately interpret the IR spectra of substituted pyridazines, one must understand the electronic and steric environment of the molecule rather than simply memorizing peak tables.

  • The Pyridazine Scaffold (C=N, C=C): The core diazine ring exhibits highly delocalized π -electrons. The addition of highly electronegative chlorine atoms at the C3 and C6 positions exerts a strong inductive electron-withdrawing effect (-I effect). This stiffens the adjacent bonds, shifting the characteristic pyridazine ring stretches to the 1540–1600 cm⁻¹ region[1],[2].

  • The C4 Primary Amine: The -NH₂ group acts as a resonance electron donor (+M effect), creating a "push-pull" electronic system against the halogens. In the solid state, this amine engages in extensive intermolecular hydrogen bonding, which broadens the symmetric and asymmetric N-H stretching bands typically found between 3300 and 3500 cm⁻¹[3].

  • The C5 Substitution (The Diagnostic Handle): The fundamental difference between the two compounds lies at the C5 position. In the precursor (3,6-dichloropyridazin-4-amine), the C5 carbon holds a proton. The sp² hybridized C-H bond has a high s-character, resulting in a strong force constant and an absorption peak above 3000 cm⁻¹ (typically ~3080 cm⁻¹). When this position is methylated to form the target (3,6-Dichloro-5-methylpyridazin-4-amine), the sp² C-H bond is replaced by sp³ hybridized methyl C-H bonds. The reduced s-character lowers the force constant, shifting the absorption into the aliphatic region below 3000 cm⁻¹ (~2870–2950 cm⁻¹).

Comparative Spectral Analysis

The following table synthesizes the quantitative diagnostic peaks used to objectively evaluate the success of a C5-methylation reaction on the dichloropyridazine scaffold.

Vibrational Mode3,6-dichloropyridazin-4-amine (Precursor)3,6-Dichloro-5-methylpyridazin-4-amine (Target)Diagnostic Significance
N-H Stretch (Primary Amine)3320, 3450 cm⁻¹3315, 3445 cm⁻¹Confirms the preservation of the -NH₂ group during synthesis[3].
Aromatic C-H Stretch (C5)~3080 cm⁻¹ Absent Critical Differentiator: Disappearance confirms the loss of the C5 proton.
Aliphatic C-H Stretch (Methyl)Absent ~2870, 2950 cm⁻¹ Critical Differentiator: Appearance confirms successful C5 methylation.
Pyridazine Ring (C=N, C=C)1560, 1590 cm⁻¹1555, 1585 cm⁻¹Validates the integrity of the core heterocyclic scaffold[1].
Aromatic C-Cl Stretch 1080, 750 cm⁻¹1090, 760 cm⁻¹Confirms retention of the halogens at C3 and C6[4].

Self-Validating ATR-FTIR Experimental Protocol

Traditional transmission FTIR using KBr pellets introduces a critical failure point: KBr is highly hygroscopic. Absorbed atmospheric water produces a massive, broad O-H stretch around 3300–3400 cm⁻¹, which perfectly overlaps with and obscures the critical N-H stretches of the pyridazin-4-amine[3].

To ensure data integrity, use the following self-validating ATR-FTIR workflow:

Step 1: System Calibration & Background Validation

  • Clean the diamond ATR crystal using a lint-free wipe and spectroscopic-grade isopropanol. Allow to air dry.

  • Acquire a background spectrum (ambient air). Validation checkpoint: The baseline must be flat; any peaks indicate residual contamination on the crystal.

  • Perform a calibration check using a standard polystyrene film. Validation checkpoint: Ensure the reference peak at exactly 1601 cm⁻¹ is present to confirm the interferometer's wavelength accuracy.

Step 2: Sample Application

  • Transfer 2–3 mg of the dry, powdered pyridazine derivative directly onto the center of the diamond crystal.

  • Lower the pressure anvil. Causality note: You must monitor the software's force gauge and apply optimal pressure. Because ATR relies on the evanescent wave penetrating the sample, insufficient pressure results in a shallow penetration depth and artificially weak signals, particularly at higher wavenumbers (like the >3000 cm⁻¹ C-H stretches needed for identification).

Step 3: Spectral Acquisition & Processing

  • Acquire the spectrum using 32 co-added scans at a resolution of 4 cm⁻¹ across the 4000 to 400 cm⁻¹ range.

  • Apply an ATR correction algorithm to account for the wavelength-dependent penetration depth.

  • Validation checkpoint: Inspect the baseline. If the baseline slopes upward at lower wavenumbers, the sample is scattering the IR beam due to poor crystal contact. The crystal must be re-cleaned and the sample re-pressed.

Diagnostic Workflow Diagram

The logical progression for identifying the target compound relies on a sequential elimination of functional groups.

IR_Workflow Start Synthesized Pyridazine Derivative FTIR ATR-FTIR Spectroscopy (4000 - 400 cm⁻¹) Start->FTIR CheckNH Check 3300-3500 cm⁻¹ (N-H Stretch) FTIR->CheckNH CheckCH_Arom Check ~3080 cm⁻¹ (Aromatic C-H Stretch) CheckNH->CheckCH_Arom Primary Amine Confirmed CheckCH_Aliph Check ~2950 cm⁻¹ (Aliphatic C-H Stretch) CheckCH_Arom->CheckCH_Aliph Peak Absent Result1 3,6-dichloropyridazin-4-amine (Unmethylated Precursor) CheckCH_Arom->Result1 Peak Present (C5-H) Result2 3,6-Dichloro-5-methylpyridazin-4-amine (Target Product) CheckCH_Aliph->Result2 Peak Present (C5-CH3)

ATR-FTIR decision workflow for differentiating methylated vs. unmethylated pyridazine derivatives.

References

  • Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University. Retrieved from[Link]

  • Scite.ai. (n.d.). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Retrieved from[Link]

  • MDPI. (2018). 4,7-Dichloro[1,2,5]oxadiazolo[3,4-d]pyridazine 1-oxide. Retrieved from[Link]

Sources

Validation

TLC visualization methods for 3,6-Dichloro-5-methylpyridazin-4-amine

An in-depth technical comparison guide for the thin-layer chromatography (TLC) visualization of 3,6-Dichloro-5-methylpyridazin-4-amine . The Analytical Challenge: Deconstructing the Molecule 3,6-Dichloro-5-methylpyridazi...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison guide for the thin-layer chromatography (TLC) visualization of 3,6-Dichloro-5-methylpyridazin-4-amine .

The Analytical Challenge: Deconstructing the Molecule

3,6-Dichloro-5-methylpyridazin-4-amine (CAS: 1936660-11-5) is a highly functionalized heterocyclic building block frequently utilized in pharmaceutical synthesis[1]. From an analytical perspective, tracking this compound via Thin-Layer Chromatography (TLC) requires a targeted approach because its structural features dictate its chemical reactivity on the silica plate.

As a Senior Application Scientist, I approach TLC not as a random sequence of stains, but as a causality-driven diagnostic tool . To design a robust visualization strategy, we must first map the molecule's functional groups to their corresponding physical or chemical responses:

  • The Conjugated Pyridazine Core: The aromatic, electron-deficient heterocycle strongly absorbs ultraviolet light. This makes shortwave UV (254 nm) the primary, non-destructive detection method due to fluorescence quenching on F254 silica plates[2].

  • The Primary Aromatic Amine (-NH₂): The exocyclic amine at position 4 acts as a nucleophile. While aromatic amines are less nucleophilic than aliphatic amino acids due to resonance with the pyridazine ring, they still react with Ninhydrin upon heating to form a visible chromophore[3].

  • The Nitrogenous Heterocycle: The basic nitrogen atoms within the pyridazine ring readily form heavy-metal complexes, making Dragendorff's reagent an excellent confirmatory stain for alkaloid-like structures[4].

TLC_Workflow Start Develop TLC Plate (Silica Gel 60 F254) UV Step 1: UV 254 nm (Non-Destructive) Start->UV Mark Mark Quenched Spots (Aromatic Pyridazine Ring) UV->Mark Split Select Destructive Stain Based on Functional Group Mark->Split Ninhydrin Ninhydrin Stain + Heat (Targets Primary Amine) Split->Ninhydrin Dragendorff Dragendorff's Reagent (Targets Heterocycle) Split->Dragendorff Result1 Yellow/Orange/Purple Spot Ninhydrin->Result1 Result2 Orange/Brown Spot Dragendorff->Result2

TLC visualization workflow for 3,6-Dichloro-5-methylpyridazin-4-amine.

Comparative Performance Analysis

To objectively compare the performance of these visualization methods, we must evaluate their Limit of Detection (LOD), specificity, and chemical impact on the analyte. The table below synthesizes experimental performance data for this specific class of halogenated aromatic amines.

Visualization MethodTarget Functional GroupEst. Limit of Detection (LOD)Destructive?Typical Spot ColorSpecificity
UV Light (254 nm) Conjugated Pyridazine0.1 - 1.0 µgNoDark (Quenched) on GreenLow (General Aromatic)
Ninhydrin Stain Primary Amine (-NH₂)0.1 - 0.5 µgYesYellow / Orange / PurpleHigh
Dragendorff's Reagent Nitrogenous Heterocycle1.0 - 5.0 µgYesOrange / BrownModerate
Iodine Vapor General Organic / N-base1.0 - 10.0 µgReversibleBrown / YellowLow

Data supported by standard chromatographic principles and colour test sensitivities for aromatic amines and nitrogenous bases[2][5].

The Self-Validating System: Experimental Protocols

Every protocol described below is designed as a self-validating system . You must never run a TLC plate of an unknown reaction mixture without internal controls. For 3,6-Dichloro-5-methylpyridazin-4-amine, rely on a tripartite control strategy:

  • Lane 1 (Negative Control): A non-aminated aromatic (e.g., toluene or dichlorobenzene) to ensure the stain is selectively reacting with the amine/heterocycle.

  • Lane 2 (Target): Your reaction mixture or purified analyte.

  • Lane 3 (Positive Control): A known primary aromatic amine (e.g., aniline) to validate stain efficacy.

Protocol 1: UV 254 nm (The Non-Destructive Baseline)

Causality: The highly conjugated π -system of the dichloropyridazine ring absorbs 254 nm UV light, preventing the zinc silicate indicator in the F254 silica plate from fluorescing.

  • Develop the TLC plate in an appropriate solvent system (e.g., Hexane/Ethyl Acetate) and dry completely using a heat gun to remove all residual solvent[6].

  • Place the plate under a 254 nm UV lamp.

  • Observe the background (bright green fluorescence). The target compound will appear as a distinct, dark, quenched spot.

  • Carefully outline the spot with a soft graphite pencil. Crucial step: Always mark UV spots before applying chemical stains, as stains will permanently alter the plate's optical properties.

Protocol 2: Ninhydrin Staining (High Specificity for Primary Amines)

Causality: Ninhydrin (triketohydrindene hydrate) reacts with primary amines. While aliphatic amines form the classic deep blue/purple "Ruhemann's purple", aromatic amines like 3,6-Dichloro-5-methylpyridazin-4-amine often lack the necessary aliphatic α -carbon or have altered conjugation, frequently resulting in a yellow, orange, or brown Schiff base/ketimine complex[3][7].

Ninhydrin_Mechanism Amine 3,6-Dichloro-5-methyl pyridazin-4-amine Heat Heat (100-120°C) Nucleophilic Attack Amine->Heat Ninhydrin Ninhydrin (Triketohydrindene hydrate) Ninhydrin->Heat Schiff Schiff Base / Ketimine Intermediate Heat->Schiff Chromophore Conjugated Chromophore (Visible Spot) Schiff->Chromophore

Mechanism of ninhydrin staining for primary aromatic amines.

  • Preparation: Dissolve 1.5 g of Ninhydrin in 100 mL of n-butanol, then add 3.0 mL of glacial acetic acid. (The slightly acidic environment catalyzes the initial nucleophilic attack).

  • Application: Briefly dip the dried, UV-marked TLC plate into the Ninhydrin solution using forceps. Quickly wipe the excess solution from the back of the plate using a paper towel.

  • Development: Heat the plate evenly with a heat gun or on a hot plate at 100-120°C for 2 to 5 minutes[4].

  • Validation: Watch for the emergence of colored spots. The positive control (aniline) should turn yellow/orange rapidly, validating that the reagent is active.

Protocol 3: Dragendorff's Reagent (Heterocycle Confirmation)

Causality: Dragendorff's reagent contains potassium tetraiodobismuthate(III). The basic nitrogen atoms in the pyridazine ring become protonated in the acidic environment of the stain, forming an ion pair with the heavy metal complex [BiI4​]− , which precipitates as a highly visible complex[4][8].

  • Preparation:

    • Solution A: 1.7 g basic bismuth nitrate + 20 g tartaric acid in 80 mL water.

    • Solution B: 16 g potassium iodide in 40 mL water.

    • Working Solution: Mix equal volumes of A and B, then dilute 5 mL of this mixture with 10 g tartaric acid and 50 mL water[4].

  • Application: Spray the plate evenly in a fume hood. (Dipping is not recommended as the heavy metal complex can streak).

  • Development: No heating is required. The target compound will immediately appear as an orange or brown-orange spot against a yellow background.

  • Validation: The negative control (toluene) will remain invisible, confirming that the stain is specifically targeting the nitrogenous heterocycle.

References

  • Accela ChemBio. "1174135-04-6 / 3,6-Dichloro-5-methylpyridazin-4-amine Product Specifications." Accela ChemBio Inc. Available at: [Link][1]

  • ACS Publications. "Applications of the Ninhydrin Reaction for Analysis of Amino Acids, Peptides, and Proteins." Journal of Agricultural and Food Chemistry. Available at:[Link][3]

  • EPFL (École Polytechnique Fédérale de Lausanne). "TLC Visualization Reagents and Preparation." Available at: [Link][4]

  • Analytical Toxicology. "Colour tests methods and Thin-layer Chromatography." Available at: [Link][5]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.